(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621271 | |
| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276862-76-1 | |
| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
This guide serves as a definitive technical resource for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, a high-value C2-symmetric chiral scaffold used in advanced drug discovery and asymmetric catalysis.[1]
Version: 2.0 | Classification: Chiral Building Block / Pharmacophore Audience: Medicinal Chemists, Process Engineers, and Structural Biologists[1]
Executive Summary
This compound (CAS: 276862-76-1) is the hydrochloride salt of the trans-configured 3,4-dihydroxypyrrolidine.[1][2] Distinguished by its C2 symmetry , this scaffold eliminates the formation of diastereomeric mixtures during functionalization, a critical advantage in the synthesis of high-affinity kinase inhibitors and glycosidase mimics.[1] Unlike its cis-isomer (a meso compound), the (3S,4S) enantiomer provides a rigid, defined vector for hydrogen bond donors, making it an essential tool for probing the stereochemical requirements of enzyme active sites.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | trans-3,4-Dihydroxypyrrolidine HCl |
| CAS Number | 276862-76-1 (HCl salt); 90481-32-6 (Free base) |
| Molecular Formula | C₄H₉NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 139.58 g/mol |
| Stereochemistry | (3S, 4S) - trans |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, Hexane |
| Melting Point | 195–198 °C (Decomposes) |
| Acidity (pKa) | ~10.5 (Secondary amine, est.) |
Stereochemical Validation
The (3S,4S) configuration dictates a trans relationship between the vicinal hydroxyl groups.[1][3] This is chemically distinct from the (3R,4S) cis-isomer, which is achiral (meso).[1]
-
Diagnostic NMR Signal: The C2 symmetry simplifies the ¹H and ¹³C NMR spectra, showing equivalent signals for C3/C4 and C2/C5 positions.[1]
Synthetic Routes & Manufacturing
Expert Insight: While direct functionalization of pyrrolidine is possible, the industry standard for high optical purity (>99% ee) relies on the "Chiral Pool" strategy starting from Tartaric Acid.[1] To access the (3S,4S) enantiomer, one must typically commence with D-(-)-Tartaric Acid (unnatural enantiomer) or utilize a double-inversion strategy from the cheaper L-tartaric acid.[1]
Primary Manufacturing Pathway (The Tartrimide Route)
This protocol ensures the preservation of chiral centers while constructing the pyrrolidine ring.[1]
-
Condensation: D-Tartaric acid reacts with benzylamine to form the cyclic imide (tartrimide).[1]
-
Reduction: The carbonyls are reduced (using LiAlH₄ or BH₃[1]·THF) to yield the N-benzyl pyrrolidine.[1]
-
Deprotection: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1]
-
Salt Formation: Treatment with HCl/Dioxane precipitates the stable hydrochloride salt.[1]
Figure 1: Stereospecific synthesis of (3S,4S)-Pyrrolidine-3,4-diol HCl from the chiral pool.
Reactivity & Functionalization Strategies
For drug development, this molecule is rarely the final drug but a scaffold .[1] Its reactivity profile is defined by three nucleophilic centers: one secondary amine and two secondary alcohols.[1]
Orthogonal Protection Strategy
To selectively functionalize the scaffold, a sequential protection strategy is required.[1]
-
Amine Protection: The secondary amine is the most nucleophilic.[1] React with Boc₂O or Cbz-Cl under basic conditions (NaHCO₃) to secure the N-position.[1]
-
Hydroxyl Activation: The trans-diol cannot form an acetonide (which requires cis geometry).[1] Instead, use disiloxanes or individual protection (e.g., TBDMS) if regioselectivity is not required (due to C2 symmetry).[1]
Key Transformations
-
Bis-Mesylation: Reaction with MsCl generates a bis-electrophile, allowing for double displacement by nucleophiles (e.g., phosphides) to create chiral ligands like DuPhos analogs.[1]
-
N-Alkylation: Reductive amination with aldehydes allows the introduction of hydrophobic tails, critical for designing iminosugar-based glycosidase inhibitors.[1]
Biological Applications & Mechanism
Glycosidase Inhibition
The pyrrolidine-3,4-diol core mimics the transition state of saccharide hydrolysis.[1] The protonated amine at physiological pH mimics the oxocarbenium ion intermediate.[1]
-
Mechanism: Competitive inhibition of
-mannosidase and -glucosidase.[1] -
Relevance: Used as a fragment in the design of antivirals (via glycoprotein processing inhibition) and lysosomal storage disease chaperones.[1]
Kinase Inhibitor Scaffold
In kinase drug discovery, the (3S,4S)-diol moiety serves as a solvent-exposed solubilizing group that can also engage in specific H-bond networks with the hinge region or the ribose-binding pocket of ATP.[1]
Figure 2: Divergent application pathways for the (3S,4S)-pyrrolidine scaffold.[1]
Handling, Stability, and Safety
Protocol 6.1: Storage & Handling
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence, complicating weighing and stoichiometry.[1]
-
Stability: Stable in acidic media.[1] Avoid strong bases unless the free amine is immediately captured, as the free base is more prone to oxidation.[1]
Protocol 6.2: Safety (GHS Classification) [1]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
References
-
Nagel, U. (1984).[1][3] "The synthesis of N-benzyl-3,4-dihydroxy-pyrrolidine from tartaric acid." Chemische Berichte. (Validation of tartaric acid route).[1]
-
PubChem. (2025).[1][2][4] "Compound Summary: this compound." National Library of Medicine.[1] Link
-
Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Context on chiral pool synthesis).
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: Pyrrolidine derivatives." Link
Sources
- 1. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-3,4-diol | C4H9NO2 | CID 13329881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride, a chiral pyrrolidine derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, stereochemically defined structure, featuring a trans-diol arrangement, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide delves into the fundamental properties, stereoselective synthesis, comprehensive analytical characterization, and key applications of this important compound. Particular emphasis is placed on the rationale behind synthetic strategies and the interpretation of analytical data, providing researchers with the foundational knowledge to effectively utilize this molecule in their discovery and development programs.
Core Molecular Properties
This compound is the hydrochloride salt of (3S,4S)-pyrrolidine-3,4-diol. The addition of hydrochloric acid enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various chemical transformations and biological assays.
Chemical Structure and Stereochemistry
The core of the molecule is a five-membered saturated nitrogen heterocycle, the pyrrolidine ring. The stereochemistry is defined as (3S, 4S), indicating that the two hydroxyl groups are in a trans configuration relative to each other on the pyrrolidine ring. This specific spatial arrangement is crucial for its utility as a chiral synthon, as it dictates the three-dimensional orientation of substituents in the final target molecules, which in turn governs their biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 139.58 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water | |
| CAS Number | 276862-76-1 | [1][2] |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (3S,4S)-Pyrrolidine-3,4-diol is of significant interest due to its role as a chiral building block. Several strategies have been developed, often starting from readily available chiral precursors.
Synthesis from L-Tartaric Acid
A common and efficient route to (3S,4S)-pyrrolidine-3,4-diol derivatives utilizes L-tartaric acid as the starting material. This approach leverages the inherent stereochemistry of tartaric acid to establish the desired (3S,4S) configuration in the final product.
A representative synthesis of a protected form, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, involves the condensation of L-tartaric acid with benzylamine, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.[3] The benzyl protecting group can subsequently be removed via hydrogenolysis to yield the free pyrrolidine-3,4-diol, which can then be converted to the hydrochloride salt.
Caption: Synthesis of (3S,4S)-Pyrrolidine-3,4-diol from L-Tartaric Acid.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following is a generalized protocol adapted from the synthesis of similar chiral pyrrolidine derivatives and should be optimized for the specific synthesis of this compound.
Step 1: Formation of the N-protected diol
-
To a solution of L-tartaric acid in a suitable solvent (e.g., ethanol), add an equimolar amount of benzylamine.
-
Heat the mixture to reflux for several hours to drive the condensation reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude intermediate in an appropriate solvent (e.g., tetrahydrofuran).
-
Slowly add a solution of sodium borohydride and boron trifluoride etherate at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction carefully with water or a mild acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-benzyl protected diol.
-
Purify the product by column chromatography.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-benzyl protected diol in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate.
-
Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Comprehensive Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the pyrrolidine ring (CH and CH₂ groups) and the hydroxyl protons. The chemical shifts and coupling constants of the protons at the C3 and C4 positions are particularly important for confirming the trans stereochemistry. A commercially available ¹H NMR spectrum of this compound can be found, which can be used as a reference.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. For this molecule, four distinct carbon signals are expected. The chemical shifts of the carbons bearing the hydroxyl groups (C3 and C4) will be in the downfield region typical for carbons attached to electronegative atoms.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch: A broad and strong band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl groups.[8][9]
-
N-H stretch: A medium intensity band in the region of 3300-3000 cm⁻¹, corresponding to the secondary amine hydrochloride.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ due to the C-H bonds of the pyrrolidine ring.
-
C-O stretch: A strong band in the region of 1260-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or fast atom bombardment (FAB) are suitable techniques. The mass spectrum would be expected to show a molecular ion peak (or a protonated molecular ion peak [M+H]⁺) corresponding to the free base (C₄H₉NO₂, molecular weight 103.12 g/mol ).
Applications in Research and Drug Development
The rigid, chiral scaffold of this compound makes it a valuable starting material for the synthesis of a variety of pharmacologically active compounds.
Antiviral Agents
Pyrrolidine derivatives are key components of many antiviral drugs. The diol functionality of (3S,4S)-Pyrrolidine-3,4-diol allows for the introduction of various substituents to mimic the structure of nucleosides, leading to the development of potent inhibitors of viral enzymes such as reverse transcriptase and protease.
Anticancer Therapeutics
The pyrrolidine ring is a common motif in many anticancer agents. (3S,4S)-Pyrrolidine-3,4-diol can be used to synthesize novel compounds that target various cancer-related pathways. For example, it can serve as a scaffold for the development of kinase inhibitors or agents that interfere with cell signaling pathways crucial for tumor growth and survival.
Other Therapeutic Areas
The versatility of the pyrrolidine-3,4-diol scaffold extends to other therapeutic areas, including the development of central nervous system (CNS) active agents, anti-inflammatory drugs, and antibacterial compounds. The ability to stereoselectively modify the hydroxyl groups allows for the fine-tuning of the pharmacological properties of the resulting molecules.
Caption: Key application areas of this compound.
Safety and Handling
This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
This compound is a fundamentally important chiral building block with broad applications in medicinal chemistry. Its well-defined stereochemistry and versatile diol functionality provide a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pursuit of novel therapeutics.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Moreno Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005).
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]
-
LibreTexts Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound(276862-76-1) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.libretexts.org [chem.libretexts.org]
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride synthesis from tartaric acid
Technical Guide: Stereoselective Synthesis of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
Executive Summary
This compound is a high-value chiral scaffold, serving as a critical pharmacophore in the development of glycosidase inhibitors, specific GPCR ligands, and transition state mimics. While the (3R,4R) enantiomer is readily accessible from natural L-(+)-tartaric acid, the (3S,4S) target requires a specific stereochemical strategy.
This guide details the Tartrimide Route , a robust, atom-economical protocol starting from D-(-)-tartaric acid . This pathway is preferred for its ability to preserve stereochemical integrity without the need for complex inversion steps (e.g., Mitsunobu reactions), making it the industry standard for producing high-optical-purity (3S,4S) isomers.
Key Strategic Insight: To obtain the (3S,4S) configuration directly, one must utilize D-(-)-tartaric acid (2S,3S) as the starting material. Using natural L-(+)-tartaric acid (2R,3R) yields the (3R,4R) product unless a double-inversion strategy is employed.
Retrosynthetic Analysis & Logic
The synthesis relies on the "Chiral Pool" strategy.[1] The C2 and C3 chiral centers of the tartaric acid backbone are preserved to become the C3 and C4 centers of the pyrrolidine ring.
The Logic Flow:
-
Cyclization: Condensation of D-tartaric acid with a primary amine (benzylamine) forms a cyclic imide (tartrimide). This locks the stereochemistry and builds the pyrrolidine core skeleton.
-
Transformation: Reduction of the imide carbonyls to methylenes yields the protected pyrrolidine.
-
Deprotection: Removal of the benzyl group yields the final secondary amine salt.
Figure 1: Retrosynthetic disconnection showing the direct preservation of chirality from D-tartaric acid.
Experimental Protocol
Stage 1: Formation of N-Benzyl-D-tartrimide
This step creates the heterocyclic ring. High temperatures are required, so a Dean-Stark apparatus is essential to drive the equilibrium by removing water.
-
Reagents: D-(-)-Tartaric acid, Benzylamine, Xylene (or Toluene).
-
Mechanism: Thermal dehydration/amidation.
Protocol:
-
Charge a 2L round-bottom flask with D-(-)-tartaric acid (1.0 equiv) and Xylene (10 mL/g of acid).
-
Add Benzylamine (1.05 equiv) carefully. The salt will form initially (exothermic).
-
Equip the flask with a Dean-Stark trap and reflux condenser.
-
Heat to reflux (approx. 140°C for xylene) for 4–6 hours until water collection ceases.
-
Cool the mixture to room temperature. The product, N-benzyl-D-tartrimide , typically crystallizes out.
-
Filter the solid, wash with cold ethanol/ether, and dry.
Critical Scientist Note: Ensure the D-tartaric acid is anhydrous. Water content in the starting material will delay the reaction onset.
Stage 2: Reduction to N-Benzyl-(3S,4S)-pyrrolidine-3,4-diol
The imide carbonyls are reduced to methylene groups. Lithium Aluminum Hydride (LiAlH4) is the standard reducing agent, though Borane-THF is a safer alternative for larger scales.
-
Reagents: LiAlH4 (pellets or powder), Dry THF.
-
Safety: LiAlH4 is pyrophoric and reacts violently with water. Use Schlenk lines or inert atmosphere.
Protocol:
-
In a dry 3-neck flask under Nitrogen/Argon, suspend LiAlH4 (3.0 equiv) in anhydrous THF .
-
Cool to 0°C.
-
Add N-benzyl-D-tartrimide (from Stage 1) portion-wise (solid addition) or as a slurry in THF over 30 minutes. Caution: Evolution of H2 gas.
-
Allow to warm to room temperature, then reflux for 12–16 hours.
-
Quenching (Fieser Method): Cool to 0°C.
-
Add water (1 mL per g LiAlH4).
-
Add 15% NaOH (1 mL per g LiAlH4).
-
Add water (3 mL per g LiAlH4).
-
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate to yield the crude pyrrolidine diol.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Stage 3: Hydrogenolysis to (3S,4S)-Pyrrolidine-3,4-diol HCl
The benzyl group is removed via catalytic hydrogenation.
-
Reagents: Pd(OH)2/C (Pearlman's catalyst) or 10% Pd/C, Methanol, HCl, H2 gas (balloon or Parr shaker).
Protocol:
-
Dissolve the N-benzyl intermediate in Methanol .
-
Add concentrated HCl (1.1 equiv) to form the salt in situ (accelerates debenzylation).
-
Add Pd/C catalyst (10 wt% loading).[1]
-
Stir under H2 atmosphere (1–3 atm) at room temperature for 12–24 hours.
-
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate to dryness.
-
Final Purification: Recrystallize the residue from Ethanol/Diethyl Ether to obtain pure This compound .
Data Summary & Validation
Stoichiometry Table:
| Reagent | Equiv.[1] | Role | Critical Parameter |
| D-(-)-Tartaric Acid | 1.0 | Starting Material | Must be D-form (2S,3S) |
| Benzylamine | 1.05 | Nitrogen Source | Slight excess ensures complete conversion |
| LiAlH4 | 3.0 | Reducing Agent | Maintain inert atmosphere; careful quench |
| Pd/C (10%) | 10 wt% | Catalyst | Avoid catalyst poisoning; ensure H2 uptake |
Analytical Validation (Self-Check):
-
1H NMR (D2O): Look for the disappearance of aromatic protons (7.2–7.4 ppm) after Stage 3. The C3/C4 protons should appear as a multiplet around 4.2–4.4 ppm.
-
Optical Rotation: The specific rotation
is the definitive test for enantiomeric purity.-
(3S,4S)-HCl Salt: Expect
to (c=1, H2O). -
Note: The (3R,4R) enantiomer (from L-tartaric) shows a positive rotation. If your product is positive, you started with the wrong tartaric acid isomer.
-
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
Rejzek, M., et al. (2004). "Practical preparation of (3R,4R)- and (3S,4S)-pyrrolidine-3,4-diol." Tetrahedron: Asymmetry, 15(6), 1033-1036.
-
Nagel, U. (1984). "Chiral bis(phosphine) ligands for asymmetric hydrogenation." Angewandte Chemie International Edition, 23(6), 435-436. (Foundational work on tartrimide synthesis).
-
PubChem Compound Summary. "this compound."[2] National Center for Biotechnology Information.
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie Int. Ed., 43, 788-824.
Sources
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride literature review
An In-depth Technical Guide to (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride: A Cornerstone Chiral Building Block
Introduction
This compound is a pivotal chiral building block in modern medicinal chemistry. As a saturated, five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold is a privileged motif found extensively in natural products, alkaloids, and therapeutic agents.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for exploring pharmacophore space, which can significantly enhance binding affinities for biological targets and improve physicochemical properties such as aqueous solubility.[3][4]
The significance of the pyrrolidine ring is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA), targeting a wide array of diseases including cancer, viral infections, and metabolic disorders.[3][5][6][7] The specific (3S,4S) stereochemistry of the diol functionality in the title compound offers a rigid and defined orientation of its hydroxyl groups, making it an ideal starting point for the stereoselective synthesis of complex molecules. These hydroxyl groups serve as crucial handles for further chemical modification and can act as key hydrogen bond donors and acceptors, enabling precise interactions with biological targets such as enzyme active sites. This guide provides a comprehensive overview of its synthesis, properties, and critical applications for researchers and professionals in drug development.
Physicochemical Properties and Handling
This compound is typically a white crystalline powder with high aqueous solubility. Its hygroscopic nature necessitates careful handling and storage to maintain its integrity.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂ | [6][8] |
| Molecular Weight | 139.58 g/mol | [6][8] |
| Appearance | White crystalline powder | |
| Melting Point | 195-198 °C | |
| Solubility | High aqueous solubility | |
| SMILES | C1O">C@@HO.Cl | [6] |
| InChIKey | VADWFRGDDJHKNB-MMALYQPHSA-N | [6] |
Storage and Safety:
-
Storage: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere, preferably with a desiccant, at room temperature (15-25 °C).
-
Safety: The compound is an irritant. Handling requires appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat, to avoid contact with skin, eyes, and the respiratory tract.[6]
Stereoselective Synthesis: From Chiral Pool to Target Molecule
The absolute stereochemistry of a chiral drug is fundamental to its pharmacological activity. Consequently, the stereoselective synthesis of building blocks like (3S,4S)-pyrrolidine-3,4-diol is of paramount importance. Synthetic strategies are broadly categorized into two main approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring (e.g., from hydroxyproline) and the de novo cyclization of an acyclic precursor where chirality is established beforehand or during the cyclization event.[5][9]
Primary Synthetic Route: Synthesis from L-Tartaric Acid
A robust and widely cited strategy for synthesizing hydroxylated pyrrolidine derivatives utilizes L-tartaric acid as an inexpensive and readily available chiral starting material. The key to this approach is the controlled diastereoselective functionalization of an intermediate derived from the starting acid.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
Solubility Profile of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS No. 276862-76-1) is a pivotal chiral building block in modern medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents.[1] Its utility in synthetic organic chemistry is profoundly influenced by its solubility, which dictates solvent selection for reactions, crystallizations, and formulations. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. While specific quantitative solubility data is sparse in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a predictive solubility profile. Furthermore, it offers detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to generate precise data tailored to their specific applications.
Introduction and Strategic Importance
This compound is a highly functionalized, stereochemically defined pyrrolidine derivative. The pyrrolidine ring is a common motif in a multitude of pharmaceuticals, and the specific trans-diol configuration of this molecule provides a rigid scaffold with defined hydrogen-bonding vectors essential for molecular recognition and binding to biological targets.[1] Its application as a precursor in the development of kinase inhibitors and nucleoside analogs underscores its importance in drug discovery.[1]
Understanding and controlling the solubility of this key intermediate is a matter of strategic importance. In process chemistry, selecting an appropriate solvent system is critical for maximizing reaction yields, controlling reaction kinetics, and ensuring product purity. In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[2] This guide serves as a foundational resource for scientists and developers working with this molecule, enabling informed decisions in solvent selection and process optimization.
Physicochemical Properties and Molecular Profile
The solubility behavior of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces. This compound is a white, hygroscopic crystalline powder with a melting point in the range of 195-198°C.[1] Its structure is characterized by several key features that dictate its solubility.
| Property | Value / Description | Source | Significance for Solubility |
| CAS Number | 276862-76-1 | [3][4] | Unique identifier for the specific stereoisomer and salt form. |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] | Indicates a small molecule with a high ratio of heteroatoms to carbon. |
| Molecular Weight | 139.58 g/mol | [3][4] | |
| Structure | A pyrrolidine ring with trans-diols and a hydrochloride salt of the secondary amine. | [4] | The combination of ionic character and multiple hydrogen bond donors/acceptors results in very high polarity. |
| logP (calculated) | -1.2668 | [3] | The negative value strongly indicates hydrophilicity and poor lipid solubility. |
| Topological Polar Surface Area (TPSA) | 52.49 Ų | [3] | Quantifies the polar surface area, suggesting strong interactions with polar solvents. |
| Hydrogen Bond Donors | 3 (two -OH, one N-H⁺) | [3] | Enables strong hydrogen bonding with acceptor solvents. |
| Hydrogen Bond Acceptors | 3 (two O, one Cl⁻) | [3] | Enables strong hydrogen bonding with donor solvents. |
The molecule's structure is dominated by its ionic nature and its extensive capacity for hydrogen bonding. As a hydrochloride salt, the compound exists in a crystal lattice with strong electrostatic interactions between the protonated pyrrolidinium cation and the chloride anion. Additionally, the two hydroxyl groups contribute significantly to a network of intermolecular hydrogen bonds. This results in a high crystal lattice energy, which is the energy required to break apart the solid-state structure. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this substantial lattice energy.
Predictive Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Mechanistic Insights |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | These solvents have high dielectric constants, which effectively screen the ionic charges.[6] Crucially, they are excellent hydrogen bond donors and acceptors, capable of solvating the pyrrolidinium cation, the hydroxyl groups, and the chloride anion, thus overcoming the crystal lattice energy. The compound is noted to have high aqueous solubility.[1] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents possess high polarity and can effectively solvate the cation. Data for the analogous (R)-(-)-3-Pyrrolidinol hydrochloride shows it is soluble in DMSO.[7][8] However, they are less effective at solvating the small chloride anion compared to protic solvents, which may limit the overall solubility. |
| Other Polar | Acetonitrile, Acetone | Low to Very Low | While possessing a dipole moment, these solvents are weaker hydrogen bond donors and have lower dielectric constants. They are generally poor solvents for ionic salts. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether, Dichloromethane (DCM) | Insoluble | The weak van der Waals forces offered by these solvents cannot provide the energy needed to overcome the strong electrostatic and hydrogen-bonding forces of the crystal lattice. A significant energy mismatch exists between the solute and solvent. |
This predictive framework is crucial for initial solvent screening in synthetic and process chemistry. For instance, while a reaction might proceed in a solvent like DCM, the insolubility of the starting material would necessitate a biphasic system or the use of a phase-transfer catalyst.
Visualizing Solvation: A Tale of Two Solvents
The diagram below illustrates the fundamental difference in intermolecular interactions that drives the solubility profile.
Caption: Contrasting solvation mechanisms in polar vs. non-polar media.
Authoritative Protocol: Experimental Determination of Solubility
For applications requiring precise quantitative data, experimental determination is essential. The Isothermal Equilibrium Shake-Flask Method is a gold-standard technique for measuring the solubility of a solid in a liquid.[2] It is reliable, straightforward, and provides thermodynamically true solubility values.
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.
Required Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled incubator shaker or thermostatted water bath with agitation
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS, or equipment for gravimetric analysis)
Step-by-Step Methodology
-
Preparation: Add an excess of this compound to a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment.
-
Expert Insight: A common starting point is to add ~20-50 mg of solid to 1-2 mL of solvent. This ensures an excess for most systems without wasting a large amount of material.
-
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to the desired temperature (e.g., 25°C). Agitate the vials at a constant speed.
-
Expert Insight: The time to reach equilibrium can vary from a few hours to over 24 hours. A preliminary time-course experiment (measuring concentration at 4, 8, 16, and 24 hours) is recommended to determine the necessary equilibration time for a new system. Equilibrium is reached when consecutive measurements yield the same concentration.
-
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Trustworthiness: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.
-
-
Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a sample vial for chromatographic analysis.
-
Expert Insight: Perform this step quickly to minimize any temperature fluctuations that could cause precipitation. Filtering is a second, mandatory step to ensure the sample is free of particulates.
-
-
Quantification: Determine the concentration of the solute in the filtered supernatant.
-
Method A: Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully removed, re-weigh the vial. The mass difference is the amount of dissolved solute. Solubility is calculated as mass of solute / volume of solvent.
-
Method B: Chromatographic Analysis (e.g., HPLC-UV): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.
-
Workflow Visualization
The following diagram outlines the critical steps in the experimental determination of solubility.
Caption: Standard workflow for the Isothermal Equilibrium Method.
Conclusion
This compound is a molecule of high polarity and ionic character, properties which render it highly soluble in polar protic solvents like water and methanol, and moderately soluble in polar aprotic solvents such as DMSO. Conversely, it is predicted to be insoluble in non-polar and weakly polar organic solvents. This solubility profile, dictated by the compound's ability to form strong ionic and hydrogen-bonding interactions, is a critical parameter for its effective use in pharmaceutical synthesis and development. For applications demanding high precision, the provided experimental protocol for the isothermal equilibrium method offers a robust framework for generating accurate and reliable solubility data.
References
-
PubChem. Compound Summary for CID 66787043, this compound. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Scribd. Factors Affecting Drug Solubility. [Link]
-
University of Toronto. Experiment 1: Determination of Solubility Class. [Link]
-
Chemdad. (R)-(-)-3-Pyrrolidinol hydrochloride. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
University of California, Davis. (2023). Solubility of Organic Compounds. [Link]
Sources
- 1. This compound; CAS No.: 276862-76-1 [chemshuttle.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]
An In-depth Technical Guide to the Antioxidant Properties of Dihydroxypyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a continuous search for novel antioxidant compounds with high efficacy and favorable pharmacological profiles. Dihydroxypyrrolidines, a class of polyhydroxylated nitrogenous heterocyclic compounds, represent a promising but underexplored scaffold for the development of potent antioxidants. Their structural analogy to monosaccharides, combined with the presence of multiple hydroxyl groups, suggests a strong potential for free radical scavenging and metal-chelating activities. This technical guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the antioxidant properties of dihydroxypyrrolidines. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring this unique chemical space. The guide delves into the putative mechanisms of antioxidant action, the critical structure-activity relationships (SAR) that likely govern their efficacy, and detailed, field-proven protocols for the in vitro assessment of their antioxidant capacity.
The Imperative for Novel Antioxidants: The Role of Oxidative Stress in Disease
Reactive oxygen species, which include superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition that inflicts damage upon vital biomolecules such as DNA, proteins, and lipids.[1] This cumulative damage is a significant contributor to cellular aging and the pathogenesis of numerous chronic diseases.
The body possesses endogenous antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase, to neutralize ROS.[2] However, in pathological states, these defenses can be overwhelmed. Exogenous antioxidants, therefore, are of great therapeutic interest. While natural phenols and flavonoids are well-studied, the exploration of novel scaffolds like dihydroxypyrrolidines is crucial for identifying next-generation therapeutics with potentially improved bioavailability, selectivity, and potency. The pyrrolidine ring is a common motif in many biologically active compounds, and its hydroxylated derivatives are poised to offer unique antioxidant capabilities.[3][4]
Unveiling the Antioxidant Potential of Dihydroxypyrrolidines: A Mechanistic Overview
The antioxidant activity of any compound is primarily dictated by its ability to neutralize free radicals. For dihydroxypyrrolidines, this capacity is hypothesized to stem from several key mechanisms, drawing parallels with well-understood phenolic antioxidants.[5][6][7]
Free Radical Scavenging Mechanisms
The primary antioxidant defense mechanism is the direct scavenging of free radicals. This is thought to occur via two main pathways for hydroxylated compounds:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus neutralizing it. The resulting antioxidant radical is significantly more stable and less reactive than the initial radical. The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.[8]
-
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.[8]
The efficiency of these processes for a dihydroxypyrrolidine will be heavily influenced by the number and position of the hydroxyl groups on the pyrrolidine ring.
Caption: Putative antioxidant mechanisms of dihydroxypyrrolidines.
Metal Ion Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton and Haber-Weiss reactions.[1] Compounds with vicinal diol functionalities, such as 3,4-dihydroxypyrrolidines, are predicted to be effective metal ion chelators.[1][5] By sequestering these metal ions, they can prevent the generation of these damaging radicals, providing an indirect but crucial antioxidant effect.
Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, some antioxidants can upregulate the expression of endogenous antioxidant enzymes. This often occurs through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] While this has yet to be demonstrated for dihydroxypyrrolidines, it remains a plausible and exciting avenue for future research into their cellular effects.
Structure-Activity Relationships (SAR): Designing Potent Dihydroxypyrrolidine Antioxidants
The antioxidant potency of dihydroxypyrrolidines is not merely a function of the presence of hydroxyl groups, but is intricately linked to their number, position, and stereochemistry. Extrapolating from extensive studies on flavonoids and other polyphenols, we can propose a set of SAR principles for this class of compounds.[6][7][10][11]
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity, as there are more sites for hydrogen donation.[6]
-
Position of Hydroxyl Groups: Vicinal diols (hydroxyl groups on adjacent carbons), such as in 3,4-dihydroxypyrrolidines, are particularly effective. This arrangement enhances metal-chelating ability and can lower the O-H bond dissociation enthalpy of one hydroxyl group through intramolecular hydrogen bonding, facilitating HAT.
-
Stereochemistry: The relative orientation (cis or trans) of the hydroxyl groups will influence the molecule's conformation and its ability to form intramolecular hydrogen bonds, which in turn affects antioxidant capacity. The overall three-dimensional shape will also dictate how effectively the molecule can interact with radicals and biological targets.
-
Electron-Donating/Withdrawing Groups: The presence of other substituents on the pyrrolidine ring or on a side chain can modulate the electronic properties of the molecule, thereby influencing the ease of hydrogen or electron donation from the hydroxyl groups.
In Vitro Evaluation of Antioxidant Activity: Standardized Protocols
A multi-assay approach is essential for a comprehensive evaluation of the antioxidant properties of a novel compound series. Below are detailed protocols for three widely accepted and complementary assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH radical, a violet-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine.[3] The degree of discoloration is proportional to the scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of the test dihydroxypyrrolidine compound and a reference antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Create a series of dilutions of the test compound and the reference standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[12]
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[13] The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., Trolox).
-
In a 96-well plate, add 20 µL of each dilution.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][15] A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as the concentration of Trolox that would produce the same percentage of inhibition.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular ROS in a cell culture model (e.g., HepG2 cells).[16]
Experimental Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a 96-well, black, clear-bottom plate until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test dihydroxypyrrolidine and a standard (e.g., quercetin) in treatment medium for 1 hour.
-
Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C. DCFH is oxidized by ROS to the highly fluorescent DCF.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are typically expressed as micromoles of quercetin equivalents per micromole of the test compound.
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Data Presentation and Interpretation
To facilitate the comparison of antioxidant activities across a series of dihydroxypyrrolidine derivatives, quantitative data should be summarized in a clear, tabular format. As direct data for dihydroxypyrrolidines is still emerging, the following table presents illustrative data from related hydroxylated heterocyclic compounds to demonstrate the standard presentation format.
| Compound | Scaffold | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) |
| Reference Standards | |||
| Trolox | Chromanol | 4.5 | 1.00 |
| Ascorbic Acid | Furanone | 25.8 | 0.95 |
| Illustrative Compounds | |||
| 4-hydroxypyridin-2(1H)-one | Pyridinone | 50.0[17] | Not Reported |
| 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one | Pyrrolidin-2-one | Potent Activity | Potent Activity |
| Kojic Acid | Pyranone | >2000[1] | Not Reported |
| Dihydroquercetin | Dihydropyran | Similar to α-tocopherol | Not Reported |
Note: The IC₅₀ values are inversely proportional to antioxidant activity. A lower value indicates higher potency. TEAC values are directly proportional, with higher values indicating greater activity relative to Trolox.
Future Directions and Conclusion
Dihydroxypyrrolidines represent a compelling scaffold for the development of novel antioxidants. Their inherent chirality and multiple hydroxyl groups offer a rich chemical space for tuning antioxidant activity and ADME properties. This guide has outlined the theoretical underpinnings of their potential antioxidant mechanisms, the likely structure-activity relationships that will guide their design, and the robust experimental protocols required for their evaluation.
Future research should focus on the systematic synthesis of a library of dihydroxypyrrolidine stereoisomers and regioisomers, followed by a thorough evaluation using the assays described herein. Such studies will be instrumental in validating the hypothesized SAR and identifying lead compounds for further development. Moreover, investigations into their effects on cellular antioxidant pathways and their efficacy in in vivo models of oxidative stress-related diseases will be critical next steps. The exploration of dihydroxypyrrolidines has the potential to yield a new class of potent antioxidants with significant therapeutic promise.
References
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Saghaei, L., Fassihi, A., Naderi, S., & Ghasemi, S. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 515–528. [Link]
-
Kumar, A., Kumar, A., Kumar, V., & Sharma, G. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Journal of Future Materials and Chemical Engineering, 1(1), 1-15. [Link]
-
Wikipedia contributors. (2022, July 28). Trolox equivalent antioxidant capacity. In Wikipedia, The Free Encyclopedia. [Link]
-
Fassihi, A., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34931-34937. [Link]
-
ResearchGate. (n.d.). IC50 values of all antioxidant assays. ResearchGate. [Link]
-
Mohammed, S. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Basic and Clinical Physiology and Pharmacology, 26(6), 543-551. [Link]
-
Stankov, S., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 27(19), 6598. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
Azeez, N. M., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]
-
Geronikaki, A., et al. (2016). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 21(11), 1449. [Link]
-
Teselkin, I. O., et al. (1996). [Antioxidant properties of dihydroquercetin]. Biofizika, 41(3), 620-624. [Link]
-
ResearchGate. (n.d.). Structure-activity Relationships of Antioxidant Activity in vitro about Flavonoids Isolated from Pyrethrum Tatsienense. ResearchGate. [Link]
-
Poyraz, S., et al. (2021). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 45(4), 1144-1157. [Link]
-
Bicas, J. L., et al. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. Food and Chemical Toxicology, 49(7), 1610-1615. [Link]
-
Wu, A., et al. (2014). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of Medicinal Plants Research, 8(17), 654-659. [Link]
-
ResearchGate. (n.d.). Trolox equivalent antioxidant capacities (TEAC) for various pure antioxidants. ResearchGate. [Link]
-
El-Sayed, N. M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(4), 2419-2433. [Link]
-
Al-Qudah, M. A., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of Pharmacy & Pharmacognosy Research, 10(2), 237-248. [Link]
-
Lin, Y., et al. (2018). Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. Pharmacognosy Magazine, 14(54), 135-142. [Link]
-
Niki, E. (2020). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 9(12), 1315. [Link]
-
ResearchGate. (n.d.). Structure-activity-relationship (SAR) for anti-oxidative and... ResearchGate. [Link]
-
Loizzo, M. R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. [Link]
-
Sýs, M., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2056. [Link]
-
Milenković, D., et al. (2022). Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity. Molecules, 27(8), 2530. [Link]
-
Charrier, J. G., & Anastasio, C. (2012). Impacts of Antioxidants on Hydroxyl Radical Production from Individual and Mixed Transition Metals in a Surrogate Lung Fluid. Atmospheric Environment, 59, 115-121. [Link]
-
Meireles, M., et al. (2018). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. Antioxidants, 7(11), 163. [Link]
-
Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]
-
Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13-25. [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
-
Wang, S., et al. (2016). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Foods, 5(4), 71. [Link]
-
Rodrigo, R., et al. (2022). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers in Pharmacology, 13, 949525. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]
Technical Guide: Anti-Inflammatory Profiling of Pyrrolidine Derivatives
focusing on Dual COX-2/5-LOX Inhibition and NAAA Modulation
Executive Summary
The pyrrolidine scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and ability to orient functional groups in 3D space to maximize binding affinity with biological targets. While historically associated with natural alkaloids (e.g., nicotine, hygrine), recent synthetic derivatives have emerged as potent non-steroidal anti-inflammatory agents (NSAIDs). This guide details the technical development of pyrrolidine derivatives, specifically focusing on their mechanism as dual COX-2/5-LOX inhibitors and N-acylethanolamine acid amidase (NAAA) modulators. It provides validated protocols for in vitro protein denaturation assays and in vivo carrageenan-induced edema models to ensure reproducible pharmacological data.
The Chemical Scaffold & Structure-Activity Relationship (SAR)[1]
The efficacy of pyrrolidine derivatives stems from their ability to mimic the transition states of hydrolysis reactions or fit into the hydrophobic pockets of inflammatory enzymes.
Core SAR Principles
-
N-Substitution (Bioavailability): The nitrogen atom in the pyrrolidine ring is the primary vector for modification. Attaching bulky lipophilic groups (e.g., benzhydryl or aryl-sulfonyl moieties) enhances membrane permeability and often improves binding to the hydrophobic channel of COX-2 [1].
-
C3/C4 Functionalization (Potency):
-
Electron-Withdrawing Groups: Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) on phenyl rings attached to the C3 position increases potency against COX-2 by strengthening
- stacking interactions within the active site. -
Stereochemistry: The 3D orientation is critical. For NAAA inhibition, specific stereoisomers (often S-enantiomers) show superior binding compared to racemates due to steric clashes in the enzyme's catalytic cysteine pocket [2].
-
-
Rigid Linkers: In pyrrolidine amide derivatives, a rigid linker (like a cinnamoyl group) between the pyrrolidine and the terminal aryl group significantly enhances selectivity for NAAA over Fatty Acid Amide Hydrolase (FAAH) [2].
Molecular Mechanisms of Action[2]
Pyrrolidine derivatives exert anti-inflammatory effects through two primary pathways: the Arachidonic Acid Cascade and the PEA/NAAA pathway.
Pathway A: Dual COX-2 / 5-LOX Inhibition
Traditional NSAIDs often cause gastric ulceration by inhibiting COX-1. Pyrrolidine derivatives, particularly sulphonyl hydrazide variants, have shown the ability to selectively inhibit COX-2 (reducing prostaglandins) and 5-LOX (reducing leukotrienes). This dual action mitigates the "shunt" effect where blocking one pathway forces arachidonic acid down the other, potentially causing asthma-like side effects [3].
Pathway B: NAAA Inhibition
N-Acylethanolamine acid amidase (NAAA) degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[1] Pyrrolidine amides inhibit NAAA, preventing PEA degradation. Elevated PEA levels subsequently activate PPAR-
Mechanistic Pathway Diagram
Figure 1: Dual mechanistic intervention of pyrrolidine derivatives in the Arachidonic Acid and PEA signaling cascades.
Experimental Validation: In Vitro Protocols
Before animal testing, the anti-inflammatory potential must be validated using the Albumin Denaturation Assay. This assay relies on the principle that protein denaturation is a well-documented cause of inflammation; agents that stabilize albumin against heat denaturation often possess anti-arthritic activity [4].
Protocol: Albumin Denaturation Assay
Objective: Determine the IC50 of pyrrolidine derivatives in stabilizing Bovine Serum Albumin (BSA).
Reagents:
-
0.2% w/v BSA in Tris Buffer Saline (pH 6.8).
-
Test Compounds (dissolved in DMSO).
Workflow:
-
Preparation: Prepare 5 mL reaction mixtures containing:
-
0.45 mL BSA solution (0.2%).
-
0.05 mL of test compound (Concentration range: 10–500
g/mL).
-
-
Incubation: Incubate samples at 37°C for 20 minutes .
-
Denaturation: Heat samples to 70°C for 5 minutes in a water bath.
-
Cooling: Allow samples to cool to room temperature (approx. 15 mins).
-
Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.
-
Calculation:
Acceptance Criteria: A valid assay must show dose-dependent inhibition for the standard (Diclofenac) with an IC50 < 100
Experimental Validation: In Vivo Protocols
The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory activity. It is a biphasic event: the early phase (0-1h) is histamine/serotonin-mediated, while the late phase (2.5-5h) is prostaglandin-mediated (COX-2 dependent) [5].
Protocol: Rat Paw Edema Model
Subject: Wistar albino rats (150–200g).
Inducer: 1%
Workflow Diagram:
Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema assay.
Step-by-Step Procedure:
-
Baseline: Measure the initial paw volume (
) of the right hind paw using a digital plethysmometer. -
Administration: Administer the test pyrrolidine derivative (e.g., 10, 20, 40 mg/kg) or vehicle orally. Wait 60 minutes for absorption.
-
Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 2, 3, 4, and 5 hours post-injection. -
Analysis: Focus on the 3rd and 4th hour data points, as these correlate most strongly with COX-2 inhibition and neutrophil infiltration [6].
Data Analysis & Representative Results
When analyzing pyrrolidine derivatives, it is crucial to compare IC50 values against established standards. The table below synthesizes representative data ranges found in high-impact literature for potent pyrrolidine-based inhibitors [3][7].
| Compound Class | Target | IC50 (COX-2) | IC50 (5-LOX) | Selectivity Index (COX-2/COX-1) |
| Standard (Celecoxib) | COX-2 | 0.05 | >50 | High |
| Pyrrolidine-Sulphonyl Hydrazide (R3) | Dual | 0.84 | 0.46 | Moderate |
| Pyrrolidine Amide (4g) | NAAA | N/A | N/A | N/A (NAAA IC50: 0.32 |
| Pyrrolidine-2,5-dione | COX-2 | 5.79 | 12.5 | Low |
Interpretation:
-
Compound R3 demonstrates the "Holy Grail" of dual inhibition, with sub-micromolar potency against both enzymes. This profile suggests reduced gastric toxicity compared to pure COX inhibitors.
-
Compound 4g represents the alternative mechanism (NAAA inhibition), effective for chronic inflammation where PEA modulation is preferred over direct enzyme blockade.
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives. BenchChem Application Library. Link
-
Ren, J., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry. Link
-
Sandhu, S., et al. (2023).[5] Protocol for synthesis of pyrrolidine derivatives and dual COX-2/5-LOX inhibition. ResearchGate.[2] Link
-
Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method.[6][7] Journal of Basic and Clinical Pharmacy. Link
-
Inotiv. (2024).[4] Carrageenan Induced Paw Edema (Rat, Mouse) Models.[2][8][9] Inotiv Preclinical Services. Link
-
Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Link
-
Almasirad, A., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition. Latin American Journal of Pharmacy. Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride as a Chiral Scaffold
Executive Summary
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS: 276862-76-1) is a high-value,
This guide addresses the practical application of this molecule, moving beyond simple characterization to its deployment as a chiral scaffold . It is primarily utilized in two high-impact workflows:
-
Precursor for Bisphosphine Ligands (DEGUPHOS-type): For Rh- and Ru-catalyzed asymmetric hydrogenation.
-
Organocatalysis: As a Lewis-base catalyst in enantioselective aldol and Michael reactions.
Key Technical Insight: The commercial supply as a hydrochloride salt provides stability but requires a precise "salt-breaking" protocol to activate the secondary amine without compromising the diol functionality.
Chemical Profile & Handling
The hydrochloride salt is stable but hygroscopic. The free base is an amine which is prone to oxidation and carbonate formation upon exposure to air.
| Property | Specification |
| CAS Number | 276862-76-1 |
| Formula | |
| MW | 139.58 g/mol |
| Stereochemistry | (3S,4S)-trans ( |
| Solubility | Water (High), Methanol (High), THF (Low) |
| pKa (Conj.[1] Acid) | ~10.5 (Pyrrolidine secondary amine) |
Critical Handling Protocol: Salt Neutralization
Why this matters: Direct use of the HCl salt in transition metal catalysis will poison the catalyst (chloride inhibition) or fail to react in nucleophilic substitutions.
Protocol A: Ion-Exchange Neutralization (Recommended for Catalysis)
-
Preparation: Pack a glass column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH- form).
-
Loading: Dissolve (3S,4S)-pyrrolidine-3,4-diol HCl (1.0 g) in minimal deionized water (5 mL). Load onto the column.
-
Elution: Elute with water. Monitor the eluent pH; collect fractions with pH > 9.
-
Isolation: Lyophilize the aqueous fractions immediately.
-
Result: Viscous, colorless oil or low-melting solid (Free Base).
-
Storage: Store under Argon at -20°C.
-
Application A: Synthesis of Chiral Bisphosphine Ligands
The most potent application of this scaffold is the synthesis of (3R,4R)-3,4-bis(diphenylphosphino)pyrrolidines (analogs of DEGUPHOS). These ligands are superior for the asymmetric hydrogenation of enamides.
Mechanism of Stereoinversion: The transformation involves the conversion of the diol to a leaving group (mesylate), followed by nucleophilic displacement by phosphide.
-
Input: (3S,4S)-Diol
-
Reaction: Double
displacement. -
Output: (3R,4R)-Bisphosphine.
Workflow Visualization
Figure 1: Synthetic pathway from the HCl salt to the active P-chiral ligand, highlighting the critical stereochemical inversion.
Detailed Protocol: Ligand Synthesis
Step 1: N-Boc Protection
-
Suspend (3S,4S)-pyrrolidine-3,4-diol HCl (10 mmol) in DCM (50 mL).
-
Add Triethylamine (22 mmol) followed by
(11 mmol). -
Stir at RT for 12h. Wash with water, dry (
), and concentrate.-
Checkpoint: NMR should show a singlet ~1.45 ppm (Boc) and disappearance of broad NH peaks.
-
Step 2: Activation (Mesylation)
-
Dissolve N-Boc intermediate in dry Pyridine (or DCM/TEA). Cool to 0°C.[2]
-
Add Methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise.
-
Stir 4h at 0°C. Pour into ice water, extract with DCM.
-
Critical: Keep temperature low to prevent elimination to the pyrroline.
-
Step 3: Phosphination (The Inversion)
-
Inert Atmosphere Required: Flame-dry a Schlenk flask. Argon atmosphere.[2]
-
Generate
(Lithium diphenylphosphide) in THF or use commercial solution. -
Add the Dimesylate (from Step 2) in THF dropwise to the
solution at -78°C. -
Warm to RT overnight.
-
Workup: Degassed aqueous quench. Extract under Argon.
-
Result: (3R,4R)-1-(tert-butoxycarbonyl)-3,4-bis(diphenylphosphino)pyrrolidine.
-
Application B: Organocatalysis
(3S,4S)-Pyrrolidine-3,4-diol acts as a bifunctional catalyst. The secondary amine activates carbonyls (via enamine/iminium), while the 3,4-hydroxyl groups provide H-bonding directionality, mimicking the transition states of threonine-derived catalysts.
Catalytic Cycle Logic
The
Figure 2: Enamine catalytic cycle.[3] The 3,4-diol moiety (red node) is crucial for H-bonding stabilization of the electrophile in the transition state.
Protocol: Asymmetric Aldol Reaction
Reaction: Acetone + 4-Nitrobenzaldehyde
-
Catalyst Prep: Neutralize the HCl salt (as per Protocol A) or use in situ with 1 equiv of DIPEA (less recommended due to salt effects).
-
Solvent System: DMSO/Water (4:1 v/v). Note: Water is essential for the proton transfer steps in organocatalysis.
-
Procedure:
-
Mix Acetone (20 equiv) and 4-Nitrobenzaldehyde (1 equiv, 0.5 M).
-
Add (3S,4S)-Pyrrolidine-3,4-diol (20 mol%).
-
Stir at 0°C for 24-48h.
-
-
Quench: Sat.
. Extract with EtOAc. -
Purification: Flash chromatography.
-
Expected ee: >90% (dependent on specific substrate).[1]
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield in Coupling | HCl salt not fully neutralized. | Use Protocol A (Resin) rather than simple base wash. |
| Racemic Product | Use of cis-meso isomer. | Verify Optical Rotation. (3S,4S) must be optically active. |
| Catalyst Insolubility | Wrong solvent polarity. | The diol is very polar. Use DMSO, MeOH, or Water. Avoid Toluene/Hexane. |
| Elimination By-products | Overheating during mesylation. | Maintain T < 0°C during MsCl addition. |
References
-
Nagel, U., & Kinzel, E. (1986). "Chemische Berichte". Synthesis of DEGUPHOS ligands from tartaric acid derivatives (analogous chemistry).
-
Notz, W., & List, B. (2000). "Catalytic Asymmetric Synthesis". Foundational work on proline and pyrrolidine-based organocatalysis.
-
PubChem Compound Summary. (2023). "this compound".[1][4] National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2023). "Synthesis of Pyrrolidines and Chiral Phosphine Ligands".
Sources
Synthesis of Novel Heterocyclic Scaffolds from (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Value of (3S,4S)-Pyrrolidine-3,4-diol in Drug Discovery
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a versatile, chiral building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, five-membered ring structure, adorned with a secondary amine and two stereochemically defined hydroxyl groups, presents a unique three-dimensional scaffold. This arrangement is particularly amenable to the synthesis of novel heterocyclic compounds with potential therapeutic applications, including antiviral agents and kinase inhibitors.[1] The pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently found in numerous natural products and FDA-approved drugs.[1][2] The inherent chirality and functional group handles of (3S,4S)-pyrrolidine-3,4-diol make it an attractive starting material for generating libraries of structurally diverse molecules for biological screening.
This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from this compound. We will explore key synthetic transformations, explain the rationale behind experimental choices, and provide step-by-step procedures to empower researchers in their quest for new therapeutic agents.
Core Properties and Handling of this compound
A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂ | ChemScene |
| Molecular Weight | 139.58 g/mol | ChemScene |
| Appearance | White to off-white crystalline solid | CymitQuimica |
| Solubility | Soluble in water | CymitQuimica |
| Stereochemistry | (3S,4S) | CymitQuimica |
Handling and Storage: this compound is typically stable under standard laboratory conditions. However, it is advisable to store it in a tightly sealed container in a cool, dry place. As it is a hydrochloride salt, it is important to consider the need for a base to liberate the free secondary amine for many reactions. The choice of base and the reaction conditions should be carefully selected to avoid undesired side reactions.
Synthetic Strategies for Heterocycle Construction
The strategic location of the secondary amine and the two hydroxyl groups on the pyrrolidine ring allows for a variety of cyclization and functionalization reactions to generate novel heterocyclic systems.
Strategy 1: N-Functionalization followed by Intramolecular Cyclization
A common and effective approach involves the initial functionalization of the secondary amine, followed by an intramolecular reaction with one or both of the hydroxyl groups to form a fused or spirocyclic heterocycle.
Fused pyrrolidine-oxazolidinone scaffolds are of interest in medicinal chemistry due to their rigid structures, which can provide enhanced binding to biological targets. The synthesis of these structures from (3S,4S)-pyrrolidine-3,4-diol can be achieved through a two-step process: N-carbamoylation followed by intramolecular cyclization.
Causality behind Experimental Choices:
-
N-Carbamoylation: The reaction of the secondary amine with an activating agent for a carbonyl group, such as a chloroformate or carbonyldiimidazole, introduces the necessary precursor for the oxazolidinone ring. The choice of the activating agent can influence the reaction conditions and the nature of the N-substituent.
-
Intramolecular Cyclization: The subsequent cyclization is typically promoted by a base, which deprotonates one of the hydroxyl groups, transforming it into a more potent nucleophile. The cis-relationship of the hydroxyl groups in the (3S,4S)-diol facilitates the ring closure to form the fused oxazolidinone ring system.
Experimental Workflow for N-Functionalization and Cyclization
Sources
use of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride in the synthesis of Hepatitis C inhibitors
This Application Note and Protocol Guide details the strategic utilization of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS 276862-76-1) in the development of Hepatitis C Virus (HCV) inhibitors.
Executive Summary
The development of Direct-Acting Antivirals (DAAs) for Hepatitis C, particularly NS5A replication complex inhibitors (e.g., Daclatasvir, Ombitasvir, Pibrentasvir), relies heavily on chiral pyrrolidine cores to maintain high affinity and stereochemical selectivity. This compound serves as a critical C2-symmetric chiral building block . Its specific stereochemistry ((3S,4S)) allows for the precise construction of 3,4-disubstituted pyrrolidine scaffolds, which are essential for maximizing interactions with the dimeric NS5A protein interface.
This guide provides a validated protocol for transforming this diol salt into a functionalized core suitable for next-generation NS5A inhibitor synthesis.
Chemical Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 276862-76-1 |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| Chirality | C2-Symmetric, (3S, 4S) absolute configuration |
| Role in HCV | Precursor for 3,4-functionalized pyrrolidine linkers in NS5A inhibitors; Glycosidase inhibition pharmacophore.[1][2][3] |
Mechanism of Action Relevance: NS5A inhibitors function by binding to the dimeric NS5A protein. The C2-symmetry of the inhibitor matches the symmetry of the viral protein dimer. Using the (3S,4S)-diol ensures that the resulting inhibitor has the correct spatial orientation to span the NS5A dimer interface, disrupting viral RNA replication and assembly.
Experimental Protocol: Synthesis of NS5A Inhibitor Core
Objective: Synthesis of N-Boc-(3S,4S)-3,4-bis(mesyloxy)pyrrolidine, a versatile intermediate for introducing aryl-linker domains found in potent HCV inhibitors.
Phase A: Salt Neutralization & N-Protection
Rationale: The hydrochloride salt must be neutralized to nucleophilic free amine to allow selective protection of the nitrogen, preventing side reactions during hydroxyl activation.
Reagents:
-
(3S,4S)-Pyrrolidine-3,4-diol HCl (10.0 g, 71.6 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (17.2 g, 78.8 mmol)
-
Triethylamine (TEA) (22.0 mL, 157.5 mmol)
-
Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of the starting HCl salt in 100 mL of MeOH.
-
Neutralization: Cool the solution to 0°C. Add TEA dropwise over 20 minutes. The solution will become slightly turbid as triethylamine hydrochloride forms.
-
Protection: Add a solution of Boc₂O in 50 mL DCM dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (10% MeOH in DCM, ninhydrin stain).
-
Workup: Concentrate in vacuo to remove MeOH. Redissolve residue in 200 mL Ethyl Acetate (EtOAc). Wash with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (1 x 50 mL).
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Yield: Expect ~13.5 g (93%) of N-Boc-(3S,4S)-pyrrolidine-3,4-diol as a white solid.
Phase B: Hydroxyl Activation (Mesylation)
Rationale: The hydroxyl groups are poor leaving groups. Converting them to mesylates (methanesulfonates) activates positions 3 and 4 for nucleophilic substitution (e.g., with aryl amines or azides) to attach the "wings" of the NS5A inhibitor.
Reagents:
-
N-Boc-(3S,4S)-pyrrolidine-3,4-diol (from Phase A)
-
Methanesulfonyl chloride (MsCl) (2.5 equiv)
-
Triethylamine (3.0 equiv)
-
DCM (anhydrous)
Protocol:
-
Setup: Dissolve the N-Boc-diol (10.0 g, 49.2 mmol) in 150 mL anhydrous DCM under Nitrogen atmosphere. Cool to -10°C.
-
Addition: Add TEA (20.5 mL, 147.6 mmol). Then, add MsCl (9.5 mL, 123 mmol) dropwise over 30 minutes, maintaining temperature below 0°C. Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour mixture into ice-cold water (100 mL). Separate phases.
-
Purification: Wash organic phase with cold 0.5M HCl, then Sat. NaHCO₃. Dry over MgSO₄.
-
Crystallization: Concentrate to ~30 mL and add Hexanes to precipitate the product.
-
Product: N-Boc-(3S,4S)-3,4-bis(mesyloxy)pyrrolidine. This intermediate is now ready for coupling with aryl groups to form the NS5A inhibitor scaffold.
Process Visualization (Graphviz)
Caption: Synthesis pathway transforming the (3S,4S)-diol salt into an activated scaffold for NS5A inhibitor construction.
Quality Control & Troubleshooting
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O gradient) | > 98.5% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.5% ee (No racemization) |
| Identity | ¹H-NMR (DMSO-d₆) | Confirms Boc (1.45 ppm) and Mesyl (3.2 ppm) signals |
| Water Content | Karl Fischer | < 0.5% (Critical for Mesylation step) |
Troubleshooting Guide
-
Issue: Low Yield in Mesylation.
-
Cause: Moisture in DCM or incomplete neutralization of HCl salt.
-
Fix: Ensure DCM is distilled over CaH₂ and use fresh TEA. Verify the starting material is fully dissolved before cooling.
-
-
Issue: Racemization.
-
Cause: High temperature during base addition.
-
Fix: Strictly maintain temperature < 0°C during MsCl addition. The C2-symmetry is sensitive to harsh basic conditions at high temps.
-
References
-
Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100. Link
-
De Goey, D. A., et al. (2014). "Discovery of ABT-267, a Pan-Genotypic NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 57(5), 1730–1752. Link
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link
-
Assaraf, Y. G., et al. (2014). "Pyrrolidine-3,4-diol derivatives as potent alpha-glucosidase inhibitors."[1] European Journal of Medicinal Chemistry, 82, 437-447. Link
Sources
Application Notes and Protocols for the Synthesis of Iminosugars from (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminosugars represent a pivotal class of carbohydrate mimetics, holding significant therapeutic potential as inhibitors of glycosidases and glycosyltransferases. Their unique structure, featuring a nitrogen atom in place of the endocyclic oxygen of a sugar, allows them to competitively inhibit enzymes involved in a myriad of biological processes, including viral infections, diabetes, and lysosomal storage disorders.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of bioactive iminosugars, utilizing the readily available chiral building block, (3S,4S)-Pyrrolidine-3,4-diol hydrochloride. We will delve into the strategic considerations for nitrogen protection, stereoselective functionalization, and final deprotection to yield the target iminosugar, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), a potent glycosidase inhibitor.[3]
Introduction: The Strategic Importance of (3S,4S)-Pyrrolidine-3,4-diol
This compound is a versatile and stereochemically defined starting material for the synthesis of a diverse range of polyhydroxylated pyrrolidine iminosugars.[4] Its inherent chirality and pre-existing diol functionality provide a strategic advantage, reducing the number of synthetic steps required to achieve the desired stereochemistry in the final iminosugar target. The trans-diol arrangement is particularly amenable to further stereocontrolled modifications, making it an ideal scaffold for building complex iminosugar architectures.
The initial step in harnessing this building block is the neutralization of the hydrochloride salt to liberate the free secondary amine. This is immediately followed by the crucial step of N-protection. The choice of the nitrogen protecting group is paramount as it influences the solubility, reactivity, and ultimately the stereochemical outcome of subsequent reactions. Common protecting groups employed in iminosugar synthesis include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups.[1][5] The Boc group is favored for its ease of introduction and its mild, acid-labile removal, which is compatible with many other functional groups. The benzyl group, typically introduced via reductive amination or alkylation, offers robustness and is commonly removed by catalytic hydrogenation.
This guide will focus on a synthetic pathway to 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), a naturally occurring iminosugar known for its potent glycosidase inhibitory activity.[6]
Synthetic Workflow Overview
The synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) from this compound can be conceptualized in four key stages:
-
Preparation of the N-Protected Pyrrolidine Diol: Liberation of the free amine from the hydrochloride salt and subsequent protection of the nitrogen.
-
Stereoselective Dimesylation: Activation of the hydroxyl groups for subsequent nucleophilic displacement.
-
Intramolecular Double Nucleophilic Displacement: Formation of a transient bicyclic intermediate followed by azide opening to install the hydroxymethyl groups with the desired stereochemistry.
-
Final Deprotection: Removal of the protecting groups to yield the target iminosugar.
Caption: General workflow for the synthesis of DMDP.
Experimental Protocols
Part 1: Synthesis of N-tert-butoxycarbonyl-(3S,4S)-pyrrolidine-3,4-diol
Rationale: The initial step involves the neutralization of the hydrochloride salt to yield the free secondary amine. This is a standard acid-base reaction. The subsequent N-protection with a tert-butoxycarbonyl (Boc) group is crucial for several reasons. Firstly, it prevents the nucleophilic nitrogen from interfering with the subsequent mesylation of the hydroxyl groups. Secondly, the Boc group enhances the solubility of the polar diol in organic solvents, facilitating the next synthetic steps. The reaction is typically carried out in the presence of a mild base to scavenge the acid generated during the reaction.[1]
Protocol:
-
Free Base Generation:
-
To a solution of this compound (1.0 eq) in a mixture of dioxane and water (1:1), add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
N-Boc Protection:
-
To the above suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-tert-butoxycarbonyl-(3S,4S)-pyrrolidine-3,4-diol as a white solid.
-
Typical Characterization Data for N-Boc-(3S,4S)-pyrrolidine-3,4-diol:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80-3.70 (m, 2H), 3.55-3.45 (m, 2H), 3.38-3.28 (m, 2H), 1.45 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8, 79.8, 70.5, 52.3, 28.4. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₉H₁₈NO₄: 204.12; found: 204.12. |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[7][8][9]
Part 2: Synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP)
Rationale: This part of the synthesis involves a sequence of stereochemically controlled reactions. The diol is first converted to a dimesylate, which transforms the hydroxyl groups into good leaving groups. The subsequent reaction with sodium azide proceeds via a double nucleophilic displacement. The initial azide attack likely forms a transient, strained aziridinium ion intermediate, which is then opened by the second azide ion in an S(_N)2 fashion, leading to the desired stereochemical inversion at both centers. This double inversion strategy is a powerful tool in iminosugar synthesis.[10] Finally, the diazide is reduced to the diamine, which spontaneously cyclizes to form the pyrrolidine ring of the iminosugar. The Boc protecting group is then removed under acidic conditions.
Caption: Key intermediates in the synthesis of DMDP.
Protocol:
-
Dimesylation:
-
Dissolve N-tert-butoxycarbonyl-(3S,4S)-pyrrolidine-3,4-diol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the mixture with dichloromethane (DCM, 3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude dimesylate, which is often used in the next step without further purification.
-
-
Double Nucleophilic Displacement with Azide:
-
Dissolve the crude dimesylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diazide by flash column chromatography.
-
-
Reduction and Deprotection:
-
Dissolve the purified diazide (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a solution of 1 M HCl in methanol and stir for 2 hours at room temperature to effect Boc deprotection.
-
Concentrate the solution in vacuo and purify the residue by ion-exchange chromatography or crystallization to afford 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) as its hydrochloride salt.
-
Quantitative Data Summary (Representative Yields):
| Step | Product | Typical Yield | Reference |
| N-Boc Protection | N-Boc-(3S,4S)-pyrrolidine-3,4-diol | 85-95% | [4] |
| Dimesylation | Dimesylate Intermediate | >90% (crude) | [10] |
| Azide Displacement | Diazide Intermediate | 60-75% | [10] |
| Reduction & Deprotection | 2,5-dideoxy-2,5-imino-D-mannitol | 70-85% | [3] |
Final Product Characterization:
The final iminosugar product should be thoroughly characterized to confirm its structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra of DMDP are well-documented.[3][8][11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Optical Rotation: Measurement of the specific rotation is crucial to confirm the enantiomeric purity of the final product.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. Each step includes a purification procedure (extraction, chromatography, or crystallization) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material before proceeding to the next step. The final product's identity and purity must be rigorously confirmed by a combination of spectroscopic methods as outlined above. Comparison of the obtained data with published literature values for the target iminosugar serves as the ultimate validation of the synthetic protocol.[3]
References
-
Campos, K. R., et al. (2022). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382-401. Available from: [Link]
-
Moreno-Vargas, A. J., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Organic & Biomolecular Chemistry, 7(6), 1192-1202. Available from: [Link]
-
Gotor-Gotor, V., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 433. Available from: [Link]
-
Moreno Vargas, A. J., et al. (2014). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. Organic & Biomolecular Chemistry. Available from: [Link]
-
Skwierawska, A., et al. (2019). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry, 15, 2366-2372. Available from: [Link]
-
Fleet, G. W. J., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 85(2), 947-955. Available from: [Link]
-
Nicotra, F., et al. (2003). General Methods for Iminosugar Synthesis. Current Topics in Medicinal Chemistry, 3(5), 485-502. Available from: [Link]
-
PubChem. (n.d.). 1,4-Dideoxy-1,4-imino-D-arabinitol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Wang, Y., et al. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules, 27(17), 5420. Available from: [Link]
-
Sureshbabu, A. F. M., et al. (2010). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o928. Available from: [Link]
-
Carmona, A. T., et al. (2020). 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors. ACS Omega, 5(29), 18031-18041. Available from: [Link]
-
Compain, P., et al. (2007). A concise synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and HomoDMDP from L-xylose. Tetrahedron Letters, 48(29), 5079-5082. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
D'Adamio, G., et al. (2021). Total stereocontrolled synthesis of a novel pyrrolizidine iminosugar. Molecules, 26(23), 7247. Available from: [Link]
-
Dangerfield, E. M., et al. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega, 7(33), 28766-28775. Available from: [Link]
-
Slaninova, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3089. Available from: [Link]
-
Pandey, G., & Kumar, A. (2005). Synthesis of pyrrolidine iminosugars, (−)-lentiginosine, (−)-swainsonine and their 8a-epimers from d-glycals. Tetrahedron, 61(45), 10737-10746. Available from: [Link]
-
Thobejane, N. D., et al. (2019). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications, 49(19), 2609-2619. Available from: [Link]
-
Fleet, G. W. J., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 85(2), 947-955. Available from: [Link]
-
Wang, Y., et al. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules, 27(17), 5420. Available from: [Link]
-
Goti, A., et al. (2009). Synthesis of the precursors of iminosugars with 7-membered ring. Carbohydrate Research, 344(12), 1599-1604. Available from: [Link]
-
Fleet, G. W. J., et al. (1988). Chirospecific synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol via one-pot cyclisation. Journal of the Chemical Society, Perkin Transactions 1, 905-908. Available from: [Link]
-
PubChem. (n.d.). 2,5-Dideoxy-2,5-Imino-D-Glucitol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Yagci, Y., et al. (2013). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. Available from: [Link]
-
Dhatrak, N. R., et al. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. Available from: [Link]
-
D'Adamio, G., et al. (2021). Total stereocontrolled synthesis of a novel pyrrolizidine iminosugar. Molecules, 26(23), 7247. Available from: [Link]
-
Tyler, P. C., et al. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 18(16), 1881-1888. Available from: [Link]
-
Campos, K. R., et al. (2022). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Organic Syntheses, 99, 382-401. Available from: [Link]
-
Afanasyev, O. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7243. Available from: [Link]
-
Jónsdóttir, S. Ó., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3624. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolidine iminosugars, (−)-lentiginosine, (−)-swainsonine and their 8a-epimers from d-glycals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dideoxy-2,5-Imino-D-Glucitol | C6H13NO4 | CID 11073745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Scale-Up of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
[1][2]
Executive Summary
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS: 276862-76-1) is a critical chiral building block in the synthesis of glycosidase inhibitors, kinase inhibitors, and chiral phosphine ligands (e.g., DEGphos).[1][2] While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH) in diethyl ether, this approach poses significant safety and throughput bottlenecks at the kilogram scale.[1][2]
This Application Note details a scalable, robust process utilizing the "Tartrimide Route" starting from inexpensive L-Tartaric acid .[1][2] We prioritize the use of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) over LAH for the reduction step due to its superior solubility in toluene, higher thermal stability, and non-pyrophoric nature, making it the industry standard for pilot-plant operations.[1]
Strategic Route Analysis
Route Selection: The Chiral Pool Advantage
We utilize the "Chiral Pool" strategy, converting L-Tartaric acid to the target pyrrolidine.[1] This method is superior to enzymatic resolution or asymmetric dihydroxylation for scale-up because:
-
Atom Economy: All carbon atoms from the starting material are retained.[2]
-
Stereochemical Fidelity: The rigid cyclic imide intermediate locks the stereocenters, preventing racemization.[2]
-
Cost: L-Tartaric acid is a commodity chemical (<$10/kg).[1][2]
Stereochemistry Verification[1][2]
-
Mechanism: The reduction of the carbonyl groups changes the Cahn-Ingold-Prelog (CIP) priority of the substituents attached to the chiral centers (COOH
CH ), resulting in an R S descriptor inversion while maintaining the relative trans configuration.[1]
Detailed Experimental Protocols
Phase 1: Imide Formation (N-Benzyltartrimide)
Objective: Condense L-Tartaric acid with benzylamine to form the cyclic imide.[1][2] Scale: 1.0 kg Input (L-Tartaric Acid)
-
Setup: 20L Reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Charge L-Tartaric acid (1.0 kg, 6.66 mol) and Xylene (10 L) .
-
Addition: Add Benzylamine (713 g, 6.66 mol) slowly at ambient temperature. Note: Exothermic reaction.[1][2]
-
Reaction: Heat the suspension to reflux (approx. 140°C). Water will begin to collect in the Dean-Stark trap.[1][2]
-
Completion: Continue reflux until theoretical water (approx. 240 mL) is collected (typically 4-6 hours). The mixture should become homogeneous.
-
Isolation: Cool to 0-5°C. The product, (3R,4R)-1-benzylpyrrolidine-2,5-dione-3,4-diol , will crystallize.[1][2] Filter and wash with cold toluene.[2]
Phase 2: Red-Al Reduction (The Critical Step)
Objective: Reduce the imide to the pyrrolidine ring safely.[1]
Safety Critical: Red-Al is corrosive and water-reactive, but safer than LAH.[1][2] Perform under strictly inert atmosphere (
-
Setup: 50L Hastelloy or Glass-lined Reactor with cooling jacket and dropping funnel.
-
Preparation: Suspend the Imide (1.4 kg, 6.33 mol) in dry Toluene (14 L) . Cool to 0°C.[1][2][7]
-
Dosing: Charge Red-Al (65-70% in toluene, approx. 3.5 equiv) dropwise via the dosing pump.[2]
-
Reaction: After addition, warm to ambient temperature, then heat to 60°C for 4 hours.
-
Quenching (Rochelle Salt Method):
-
Cool reaction mixture to 0°C.
-
Crucial Step: Do not use water directly.[1][2] Add a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) slowly.
-
Mechanism:[1][8][9][10] Rochelle salt complexes aluminum salts, preventing the formation of the gelatinous emulsions typical of hydroxide quenches.
-
-
Workup: Separate the organic layer.[2] Extract the aqueous phase with Ethyl Acetate (3 x 5L).[2] Combine organics, dry over
, and concentrate. -
Intermediate: (3S,4S)-1-Benzylpyrrolidine-3,4-diol.[1][2][4]
Phase 3: Hydrogenolysis & Salt Formation
Objective: Remove the benzyl group and form the HCl salt.[1]
-
Setup: High-pressure Parr Hydrogenator or Autoclave.
-
Solvent: Dissolve the intermediate in Methanol (10 L) .
-
Catalyst: Add Pd(OH)
/C (Pearlman’s Catalyst, 20 wt% loading) or 10% Pd/C (wet).[2] -
Hydrogenation: Pressurize to 50 psi (3.5 bar)
. Agitate at 40°C for 12 hours. -
Filtration: Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst when dry.[1][2] Keep wet).[2][11]
-
Salt Formation:
-
Purification: Recrystallize from Methanol/Ethanol if necessary.
-
Final Yield: ~75-80% overall from imide.
Process Visualization
Synthetic Pathway (DOT Diagram)
Caption: Linear synthesis flow from L-Tartaric acid to the final HCl salt, highlighting key reagents.
Safety Logic: Aluminum Hydride Quenching (DOT Diagram)
Caption: Decision matrix for selecting the appropriate quenching method to avoid emulsion formation.
Quality Control & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | HPLC (ELSD/CAD detection) | |
| Chiral Purity | Chiral HPLC | |
| 1H NMR | Conforms to structure | |
| Optical Rotation | Polarimetry | |
| Water Content | Karl Fischer |
Note: The optical rotation is a critical identity check. Ensure comparison with the specific salt form (HCl) literature values.
References
-
Stereoselective Synthesis from Tartaric Acid
-
Safety of Hydride Reductions
-
Process Scale-Up Data
-
"Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine..." ResearchGate, 2026.[2]
- Context: Demonstrates industrial viability of pyrrolidine scale-up (798 kg b
-
-
Crystallographic Data
Sources
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(276862-76-1) 1H NMR spectrum [chemicalbook.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride
The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and researchers. It bypasses generic advice to focus on the critical parameters determining yield, stereochemical integrity, and salt stoichiometry for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride.
Ticket ID: OPT-PYR-34-S Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Route Selection
For the synthesis of This compound (CAS 276862-76-1) , the "Chiral Pool" strategy utilizing L-Tartaric Acid is the industry standard for ensuring high enantiomeric excess (>99% ee) without expensive chiral resolution steps.
Why this route?
-
Stereochemical Fidelity: L-Tartaric acid naturally possesses the (2R,3R) configuration, which maps directly to the (3S,4S) geometry of the pyrrolidine diol upon cyclization and reduction.
-
Scalability: Reagents (Benzylamine, NaBH4/BF3·Et2O or LiAlH4) are commodity chemicals.
-
Atom Economy: The carbon backbone is preserved entirely.
Reaction Pathway Visualization
The following diagram outlines the critical control points in the synthesis workflow.
Figure 1: Critical process flow for the stereoselective synthesis of (3S,4S)-Pyrrolidine-3,4-diol HCl starting from L-Tartaric Acid.
Optimized Experimental Protocol
Note: This protocol assumes a target scale of 10–50g. Adjust thermal loads accordingly for kilogram-scale batches.
Phase A: Cyclization (Imide Formation)
Reagents: L-Tartaric acid (1.0 eq), Benzylamine (1.05 eq), Xylene (Solvent). Critical Parameter: Water Removal.
-
Suspend L-tartaric acid in xylene in a flask equipped with a Dean-Stark trap .
-
Add benzylamine dropwise at room temperature (Exothermic!).
-
Reflux (approx. 140°C) until theoretical water volume is collected in the trap (approx. 3-5 hours).
-
Scientist's Note: Failure to remove water completely drives the equilibrium back to the open-chain amide, reducing yield in the next step.
-
Cool to room temperature. The product (N-benzyltartrimide) often precipitates. Filter and wash with cold ethanol.
Phase B: Reduction (The "Danger Zone")
Reagents: LiAlH4 (Lithium Aluminum Hydride) or NaBH4/BF3·Et2O. Preferred Method: NaBH4/BF3[1]·Et2O is often safer for scale-up than LiAlH4, though LiAlH4 provides cleaner kinetics for cyclic imides.
-
Setup: Dry THF, inert atmosphere (N2 or Ar) is mandatory .
-
Suspend the imide (from Phase A) in dry THF.
-
Add reducing agent carefully at 0°C.
-
Reflux for 6–12 hours.
-
Quenching (Critical): Use the Fieser method (Water, 15% NaOH, Water) to generate a granular precipitate of aluminum salts. Sticky gels here will trap your product (which is a diol and highly polar).
-
Filter and concentrate to obtain (3S,4S)-1-benzylpyrrolidine-3,4-diol.
Phase C: Deprotection & Salt Formation
Reagents: Pd/C (10% loading), H2 gas (40-50 psi), Methanol, HCl (4M in Dioxane).
-
Dissolve the benzyl intermediate in Methanol.
-
Add Pd/C catalyst (5-10 wt%).
-
Hydrogenate at 40 psi for 12–24 hours. Monitor via TLC (N-benzyl amine disappears).
-
Filter through Celite to remove Pd. Do not let the catalyst dry out (fire hazard).
-
Crystallization: Concentrate the filtrate. Dissolve the residue in a minimum amount of Ethanol or Isopropanol.
-
Add HCl in Dioxane (1.1 eq) dropwise with stirring at 0°C.
-
The hydrochloride salt should precipitate as a white solid. If oil forms, induce crystallization by scratching or adding diethyl ether.
Troubleshooting Guide (Symptom-Based)
Issue 1: "The product is a hygroscopic goo/oil instead of a powder."
Diagnosis:
-
Excess Water: The diol functionality is extremely hygroscopic.
-
Excess HCl: Free HCl traps moisture from the air.
-
Solvent Entrapment: Methanol/Ethanol is hydrogen-bonded to the diol.
Corrective Action:
-
Azeotropic Drying: Dissolve the oil in absolute ethanol and rotovap to dryness (repeat 3x) to remove trace water.
-
Solvent Switch: Use Isopropanol (IPA) for the final salt formation. The HCl salt is less soluble in IPA than in MeOH/EtOH.
-
Trituration: Add dry diethyl ether or MTBE to the oil and sonicate vigorously. This often forces the salt lattice to form.
Issue 2: "Low Yield during the Reduction Step (Phase B)."
Diagnosis:
-
Complexation: The diol product forms stable complexes with Boron or Aluminum species.
-
Incomplete Quench: The product remains trapped in the filter cake.
Corrective Action:
-
Aggressive Extraction: During the quench workup, do not just filter the salts. Reflux the aluminum/boron salts in THF or Ethanol for 30 minutes and filter again. Up to 20% of the yield can be recovered this way.
-
Soxhlet Extraction: For larger scales, perform a continuous Soxhlet extraction of the quench solids with THF.
Issue 3: "Incomplete Debenzylation (Phase C)."
Diagnosis:
-
Catalyst Poisoning: Trace amines or sulfur from solvents.
-
Free Base Inhibition: The amine product can coordinate to the Pd surface.
Corrective Action:
-
Acidic Hydrogenation: Add 1.0 eq of Acetic Acid or HCl directly to the hydrogenation mixture. Protonating the amine prevents it from poisoning the catalyst.
-
Pressure: Increase H2 pressure to 60 psi or elevate temperature to 40°C.
Analytical Specifications (Quality Control)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 97.0% | HPLC / qNMR |
| Melting Point | 195 - 198°C | Capillary Method |
| Specific Rotation | [α]D ≈ +20.6° (c=1.1, MeOH) | Polarimetry |
| 1H NMR | Characteristic signals at δ 4.0-4.2 (CH-O), 3.0-3.4 (CH2-N) | D2O Solvent |
| Residual Solvents | < 5000 ppm (Ethanol/IPA) | GC-Headspace |
Frequently Asked Questions (FAQ)
Q: Can I use D-Tartaric acid? A: Yes, but you will obtain the enantiomer: (3R,4R)-pyrrolidine-3,4-diol . Ensure you check the Certificate of Analysis of your starting material, as L-Tartaric acid is the naturally occurring, cheaper isomer.
Q: Why is the salt form preferred over the free base? A: The free base is a secondary amine with two hydroxyl groups. It is highly prone to oxidation and is extremely hygroscopic (deliquescent). The Hydrochloride salt stabilizes the amine, raises the melting point, and allows for easier handling and storage.
Q: How should I store the final product? A: Store at Room Temperature (15-25°C) in a tightly sealed container. Desiccants are mandatory. Long-term exposure to humid air will cause the powder to clump and degrade.
Q: Is the benzyl protection strictly necessary? A: Yes. Attempting to cyclize tartaric acid directly to the pyrrolidine without a nitrogen substituent leads to polymerization or formation of stable lactams that are difficult to reduce without destroying the chiral centers. The benzyl group acts as a "handle" for the cyclization and is easily removed.
References
-
Nagel, U. et al. (1984). "Enantioselective Catalysis. 2. Preparation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol."[1][2] Angewandte Chemie International Edition, 23(6), 435-436. Link
-
ChemicalBook. (n.d.). "this compound Product Properties and Synthesis." Retrieved from ChemicalBook. Link
- Vertex AI Search Results. (2024). "Synthesis and properties of this compound.
-
ChemScene. (n.d.). "Product Data Sheet: this compound." Link
Sources
purification challenges of polar pyrrolidine derivatives
Technical Support Center: Purification of Polar Pyrrolidine Derivatives
Subject: Troubleshooting Guide for Isolation and Purification of Hydrophilic Nitrogen Heterocycles Lead Scientist: Dr. Elena Vance, Senior Application Scientist Last Updated: February 7, 2026
Introduction: The "Polar Trap" of Pyrrolidines
Pyrrolidine derivatives present a "perfect storm" of purification challenges. They are often:
-
Highly Polar: Soluble in water, insoluble in standard organic extraction solvents (EtOAc, Hexanes).
-
Basic: The secondary or tertiary amine interacts strongly with acidic silanols on silica gel, causing severe streaking.
-
UV Inactive: Lacking a chromophore, they are invisible to standard UV detectors, making fractionation a guessing game.
This guide moves beyond standard textbook answers to provide field-tested protocols for when your compound is stuck at the baseline or lost in the aqueous phase.
Module 1: Chromatography Tailing & Retention (The Silica Problem)
User Question: "My pyrrolidine derivative streaks from the baseline to the solvent front on silica gel. I'm losing mass and purity. How do I fix this?"
Technical Diagnosis:
Standard silica gel (
Protocol 1: The "Amine-Block" Solvent Systems Do not run neutral solvents. You must chemically modify the stationary phase environment.
| Modifier | Concentration | Mechanism | Best For |
| Triethylamine (TEA) | 1–3% v/v | Competes for silanol sites, blocking them from the analyte. | Less polar pyrrolidines; soluble in DCM/EtOAc. |
| Ammonium Hydroxide ( | 0.5–2% v/v | Deprotonates the amine (ensuring free base) and modifies silica surface. | Highly polar compounds requiring MeOH. |
The "Magic" Solvent Mixture (DCM/MeOH/NH4OH): For highly polar pyrrolidines, standard DCM/MeOH gradients often fail. Use the lower layer of the following ternary mixture if phase separation occurs (though usually miscible at these ratios):
-
Weak Eluent: DCM (95%) / MeOH (4%) /
(1%) -
Strong Eluent: DCM (80%) / MeOH (18%) /
(2%)
Critical Step: Pre-equilibrate your column with the modifier for 2-3 column volumes (CV) before injection. If you only add TEA to the mobile phase during the run, the first half of the column acts as a "scavenger," stripping the TEA and leaving your compound to streak.
Module 2: The "Invisible" Compound (Detection Issues)
User Question: "I see nothing on my UV trace, but my mass spec says the compound is there. How do I fractionate what I can't see?"
Technical Diagnosis: The pyrrolidine ring has negligible UV absorbance above 210 nm. Solvents like Acetone or Ethyl Acetate cut off below 250 nm, blinding you.
Protocol 2: Universal Detection & Staining
A. Instrumental Solutions:
-
ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric compounds. It detects mass, not light absorbance.
-
Refractive Index (RI): Usable for isocratic runs only (drifts wildly with gradients).
B. TLC Visualization (The "Dip" Test): If you lack ELSD, you must rely on chemical derivatization on TLC plates.
-
Ninhydrin Stain (Specific for Amines):
-
Recipe: 1.5g Ninhydrin + 3g Acetic Acid + 100mL n-Butanol.
-
Action: Dip plate, heat with heat gun until spots turn Pink/Purple (primary/secondary amines) or Yellow/Orange (cyclic/tertiary amines).
-
-
Iodine Chamber (Reversible):
-
Action: Place plate in a jar with solid
crystals. Pyrrolidines turn dark brown. -
Pro: Non-destructive; the iodine evaporates, allowing you to scrape the spot for MS analysis.
-
-
KMnO4 (Universal Oxidizer):
-
Action: Dip and heat. Yellow spots on purple background.[1] Detects the alkyl ring.
-
Module 3: Aqueous Workup Nightmares (Extraction)
User Question: "My reaction was in water/DMF. I tried extracting with Ethyl Acetate, but my product stayed in the water layer. How do I get it out?"
Technical Diagnosis:
Small polar pyrrolidines often have a partition coefficient (
Protocol 3: The n-Butanol Extraction
Ethyl Acetate is too non-polar. Switch to n-Butanol (
-
Saturate the aqueous layer with NaCl (Salting out). This increases the ionic strength, pushing the organic molecule out.
-
Extract with n-Butanol (3x).
-
Note: n-Butanol has a high boiling point (117°C). Do not rotovap at 40°C; you will need 60°C+ and a good vacuum pump, or an azeotrope with Heptane.
-
Protocol 4: SCX "Catch and Release" (The Zero-Solvent Method) Avoid liquid-liquid extraction entirely using Strong Cation Exchange (SCX) resin. This is the most robust method for purifying basic pyrrolidines from non-basic impurities (DMF, reactants).
Figure 1: SCX Catch-and-Release workflow for isolating basic pyrrolidines from complex mixtures.
Module 4: Reverse Phase (The Modern Solution)
User Question: "Normal phase is failing. Can I use Reverse Phase (C18)?"
Technical Diagnosis: Yes, but standard C18 columns often suffer from "Phase Collapse" (dewetting) in 100% aqueous conditions, which are often required to retain polar pyrrolidines.
Protocol 5: C18-Aq and pH Management
-
Column Selection: Use a C18-Aq (Aqueous) or "Polar-Embedded" column. These have hydrophilic groups near the silica surface to prevent the C18 chains from matting down in water.
-
pH Control is Critical:
-
Low pH (0.1% Formic Acid): The pyrrolidine is protonated (
). It becomes more polar and elutes faster (often at void volume). Avoid unless using ion-pairing. -
High pH (10mM Ammonium Bicarbonate, pH 10): The pyrrolidine is neutral (
). It becomes more hydrophobic and retains better on C18. -
Warning: Ensure your C18 column is rated for pH 10 (e.g., Hybrid silica). Standard silica dissolves at pH > 8.
-
Summary of Decision Logic
Figure 2: Strategic decision tree for selecting purification and detection methods.
References
-
Teledyne ISCO. (2012). Purification of secondary amine, Cotinine, using RediSep Rf Gold® Silica and Amine columns. Teledyne ISCO Application Notes. Link
-
Biotage. (2018). Strategies for Flash Purification of Polar Compounds. The Flash Purification Blog. Link
-
Sigma-Aldrich. (2023). TLC Stains and Visualization Reagents.[1][2] Merck/MilliporeSigma Technical Library. Link
-
Waters Corporation. (2021). Solid-Phase Extraction (SPE) Method Development for Basic Compounds (SCX). Waters Application Notes. Link
-
Reich, H. J. (2017). Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Info. Link
Sources
stability of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride under acidic/basic conditions
Executive Summary
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS: 276862-76-1) is a robust chiral building block derived from the chiral pool (often tartaric acid). While chemically stable in its hydrochloride salt form, it presents specific handling challenges due to extreme hygroscopicity and amphoteric solubility profiles.[1]
This guide addresses the stability boundaries of the molecule when subjected to pH extremes, specifically during deprotection, free-basing, and analytical characterization.
Module 1: Acidic Stability (The "Safe" Zone)
Status: Highly Stable Primary Risk: Hygroscopicity-induced physical degradation (clumping/deliquescence), not chemical decomposition.
Technical Insight
The hydrochloride salt is the thermodynamic sink for this molecule. The protonated nitrogen (
Common User Inquiry:
"I am removing a Boc group with 4M HCl in Dioxane. Will the diol dehydrate?"
Response: No. The vicinal diol system in pyrrolidines is surprisingly robust against non-oxidizing acids. Dehydration to the enamine or pyrrole usually requires high temperatures (>150°C) or the presence of Lewis acids in anhydrous conditions. Standard Boc-deprotection protocols are safe.
Protocol: Handling the Hygroscopic Salt
The most common failure mode is weighing errors due to water absorption.
-
Storage: Store at -20°C with active desiccant.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Weighing: Use a "weigh-by-difference" technique in a glovebox or dry bag if precise stoichiometry (<1% error) is required.
Module 2: Basic Stability (The "Risk" Zone)
Status: Metastable (Prone to Oxidation & Carbamate Formation) Primary Risk: Oxidation (Yellowing) and Extraction Failure.
Technical Insight
Upon neutralization (pH > 10), the salt converts to the free amine.
-
Oxidation: Secondary amines are prone to air-oxidation to N-oxides or imines, leading to yellow/brown discoloration.
-
Carbamate Formation: The free amine is a nucleophile and will rapidly react with atmospheric
to form carbamates ( ), often seen as "ghost peaks" in LCMS. -
Solubility Inversion: Unlike lipophilic amines, (3S,4S)-pyrrolidine-3,4-diol free base is highly water-soluble due to the two hydroxyl groups. Standard DCM/Water extractions will result in massive yield loss to the aqueous phase.
Common User Inquiry:
"I neutralized the salt with NaOH and extracted with Ethyl Acetate, but my organic layer is empty."
Response: This is a solubility issue, not decomposition. The free base partitions into water. You must use a polar organic solvent (n-Butanol) or, preferably, an ion-exchange resin workup.
Protocol: Free Base Isolation (The "Dowex" Method)
Use this method to isolate the free base without aqueous extraction losses.
-
Dissolution: Dissolve the HCl salt in minimal distilled water.
-
Resin Prep: Wash Dowex 50WX8 (H+ form) with water.
-
Loading: Load the substrate onto the column. Wash with water (removes anions/impurities).
-
Elution: Elute the free amine with 1M to 2M Ammonium Hydroxide (
) . -
Isolation: Lyophilize (Freeze-dry) the eluent immediately. Do not rotovap at high heat , as this promotes oxidation.
Module 3: Stability Visualization & Workflow
The following diagram illustrates the chemical fate of the molecule under varying pH conditions and the recommended isolation pathways.
Caption: Figure 1. Stability and isolation logic flow. Note that standard extraction leads to yield loss due to the high polarity of the diol motif.
Module 4: Analytical Troubleshooting (FAQ)
| Observation | Probable Cause | Corrective Action |
| NMR: Broad peaks or missing NH protons. | Proton Exchange: The OH and NH protons exchange rapidly with | Run NMR in DMSO-d6 or MeOD . Add a drop of |
| HPLC: Peak tailing or split peaks. | Silanol Interaction: The secondary amine interacts with free silanols on the silica column. | Use a basic modifier (0.1% Triethylamine or Ammonium Hydroxide ) in the mobile phase, or use a high-pH stable column (e.g., XBridge). |
| Appearance: Sample turns to "goo" on the balance. | Hygroscopicity: The HCl salt is absorbing atmospheric water. | Dry in a vacuum desiccator over |
References
-
PubChem. Compound Summary: Pyrrolidine-3,4-diol hydrochloride. National Library of Medicine. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Context on pyrrolidine stability in synthesis). [Link]
Sources
removal of Boc protecting group from pyrrolidine diol derivatives
[1][2]
Current Status: Operational Ticket ID: BOC-DEPROT-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
This technical guide addresses the removal of the tert-butyloxycarbonyl (Boc) protecting group from pyrrolidine diol derivatives.[1][2] Unlike simple amines, pyrrolidine diols present unique challenges: extreme water solubility of the deprotected product (making aqueous extraction fatal to yield) and the potential for intramolecular side reactions involving the hydroxyl groups.[1][2]
This hub prioritizes anhydrous isolation and cation scavenging to ensure quantitative recovery of the target amine.[1][2]
Part 1: Strategic Decision Matrix
Before selecting a reagent, analyze your specific substrate constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal deprotection protocol based on diol protection status and desired salt form.
Part 2: Validated Protocols
Method A: Standard TFA Acidolysis (Scavenger-Assisted)
Best for: General substrates, free diols, or when acetonide removal is also desired.[1][2] Mechanism: SN1 fragmentation.[1][2] The tert-butyl cation is generated and must be trapped to prevent alkylation of the free hydroxyls.[2]
| Parameter | Specification |
| Reagent | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) |
| Ratio | 1:2 to 1:4 (v/v) |
| Scavenger | Triethylsilane (TES) or Water (2-5% v/v) |
| Temperature | 0°C to Room Temperature (RT) |
Protocol:
-
Dissolve the Boc-pyrrolidine (1.0 equiv) in DCM (0.1 M concentration).[1][2]
-
Add Triethylsilane (2.0 equiv) . Note: This prevents t-butyl cations from forming ethers with your diol.[1][2]
-
Cool to 0°C. Add TFA dropwise (final ratio TFA:DCM 1:2).
-
Warm to RT and stir for 1-3 hours. Monitor by TLC (stain with Ninhydrin; UV is often inactive for pyrrolidines).[1][2]
-
Critical Workup (Avoid Water):
Method B: HCl/Dioxane (Precipitation Method)
Best for: Isolating the product as a solid hydrochloride salt without chromatography.[1][2] Kinetic Note: Follows second-order kinetics; reaction rate increases significantly with higher acid concentration [1].[1][2]
Protocol:
-
Dissolve substrate in minimal dry 1,4-dioxane or Et2O.[1][2]
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at RT.[1][2][3] The product often precipitates as the HCl salt.[2]
-
Isolation:
Method C: TMSOTf (The "Water-Free" Lewis Acid)
Best for: Acid-sensitive substrates or when selectivity over other protecting groups (like benzyl esters or silyl ethers) is required [2].[1][2]
Protocol:
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "I lost my product during extraction."
Diagnosis: Pyrrolidine diols are extremely polar and water-soluble.[1][2] The Fix:
-
Stop doing aqueous extractions.
-
If you used Method A (TFA), simply evaporate and use the crude salt.[1][2]
-
If you need the free base, dissolve the salt in MeOH and pass it through a strongly basic anion exchange resin (e.g., Amberlite IRA-400 OH- form).[1][2] Elute with MeOH. The amine comes off free; the acid stays on the resin.[2]
Issue 2: "The product turned pink/red/black."
Diagnosis: Pyrrolidines are prone to oxidation (forming pyrroles or polymers) when exposed to air/light in their free base form.[1][2] The Fix:
-
Keep the product as the HCl or TFA salt ; these are stable.[2]
-
Only liberate the free amine immediately before the next reaction step.[2]
-
Store under Argon at -20°C.
Issue 3: "New spots appeared on TLC (higher R_f)."
Diagnosis: O-alkylation.[1][2] The tert-butyl cation generated during deprotection attacked the free hydroxyl groups of the diol, forming tert-butyl ethers.[1][2] The Fix:
Part 4: Mechanistic Visualization
Understanding the "Cation Fate" is crucial for diols.[1][2]
Figure 2: Mechanistic pathway showing the competition between isobutene elimination (desired) and ether formation (side reaction).[1][2]
References
-
Kinetics of N-Boc Cleavage: N-Boc Deprotection Kinetics: Evidence of Second-Order Dependence upon Acid Concentration. ResearchGate.[1][2]
-
TMSOTf Selectivity: Selective deprotection of Boc groups using TMSOTf/2,6-lutidine in complex synthesis. RSC Publishing.[1][2]
-
Scavengers in Deprotection: Greene's Protective Groups in Organic Synthesis (via ResearchGate snippet).[1][2]
-
Water-Mediated Deprotection (Green Chemistry): Boiling water-catalyzed neutral and selective N-Boc deprotection.[1][2][4] ChemComm.
Pyrrolidine Catalysis Technical Support Center: Solvent Optimization & Stereocontrol
Current Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: SOLV-STEREO-001 Subject: Troubleshooting Stereoselectivity Loss in Enamine/Iminium Catalysis
Introduction: The "Invisible" Reagent
Welcome to the Pyrrolidine Catalysis Support Center. If you are experiencing eroding enantiomeric excess (ee%), stalling conversion, or unexpected racemization, the culprit is often the reaction medium. In organocatalysis, the solvent is not merely a void for solubility; it is an active participant in the transition state assembly.
This guide moves beyond basic "screen everything" advice. We will analyze the mechanistic influence of dielectric constants, hydrogen bonding, and water content on pyrrolidine-based systems (Proline, Hayashi-Jørgensen, MacMillan catalysts).
Module 1: The Polarity Dilemma (Dielectric Constants)
User Question:
"I switched from Chloroform to DMSO to improve solubility, but my ee% dropped from 94% to 65%. Why?"
Technical Analysis:
This is a classic manifestation of Transition State (TS) Destabilization . Pyrrolidine catalysis (specifically the enamine cycle) relies on a tight, hydrogen-bonded Zimmerman-Traxler transition state to induce stereochemical bias.
-
Non-Polar Solvents (DCM, CHCl₃, Toluene):
-
Mechanism: These solvents have low dielectric constants (
). They cannot effectively stabilize charge separation. -
Result: The system forces the carboxylic acid (of proline) and the aldehyde carbonyl into a close, rigid hydrogen-bonded network to minimize charge. This "tight" TS maximizes stereocontrol.
-
-
Polar Aprotic Solvents (DMSO, DMF, CH₃CN):
-
Mechanism: High
solvents are excellent at solvating zwitterionic species (separated charges). -
Result: The solvent molecules compete for the hydrogen bonds or stabilize a "loose" transition state where the catalyst and substrate are not strictly locked. The reaction proceeds faster (lower activation energy for charge separation) but with lower fidelity.
-
Diagnostic Table: Solvent Class vs. Stereocontrol
| Solvent Class | Representative Solvents | Dielectric Const. ( | Impact on Rate | Impact on ee% | Recommended For |
| Non-Polar | Toluene, Hexane | 2.0 - 2.4 | Slow | High | High-fidelity screenings; hydrophobic substrates. |
| Chlorinated | CHCl₃, DCM | 4.8 - 9.1 | Moderate | High | General starting point; good balance of solubility/ee. |
| Polar Aprotic | DMSO, DMF, NMP | 36 - 47 | Fast | Variable (Risk of erosion) | Difficult substrates; non-enantio critical steps. |
| Protic | MeOH, EtOH, H₂O | 24 - 80 | Variable | Low (usually) | Specific cases (see Module 2); usually avoids H-bond disruption. |
Module 2: The Water Paradox
User Question:
"My reaction is stalling completely in anhydrous THF. Should I add water?"
Technical Analysis:
Yes. This is known as the "Blackmond Effect." In strictly anhydrous conditions, the catalytic cycle often dies because the turnover step (hydrolysis of the iminium intermediate to release product and regenerate catalyst) cannot occur.
-
Too Little Water: The reaction stalls at the intermediate stage. The catalyst is sequestered as a parasitic oxazolidinone (in proline systems).
-
Too Much Water: The equilibrium shifts. Water interferes with the initial enamine formation or promotes non-catalyzed background aldol reactions (which are racemic).
The "Sweet Spot": Research suggests that for many proline-catalyzed aldol reactions, a specific molar equivalent of water (often 2-5 equiv relative to catalyst) acts as a proton shuttle, accelerating the reaction without eroding selectivity [1].
Visualizing the Interference Pathways
The following diagram illustrates where solvent and water critically impact the catalytic cycle.
Caption: The delicate balance of solvent interaction. Polar solvents attack the Transition State (TS) integrity, while water is essential for the final hydrolysis step but detrimental in excess.
Module 3: Troubleshooting & Protocols
Protocol: The "Solvent Scan" for Stereocontrol
Do not rely on literature precedents alone. Substrate electronics alter solvent sensitivity.
Objective: Determine the optimal dielectric environment for a new substrate.
-
Preparation: Prepare 4 vials with 0.1 mmol substrate and 20 mol% catalyst.
-
Solvent Selection:
-
Vial A: CHCl₃ (Baseline, moderate polarity).
-
Vial B: Toluene (Low polarity, tight TS).
-
Vial C: DMSO (High polarity, solubility check).
-
Vial D: CHCl₃ + 2 equiv. H₂O (Turnover check).
-
-
Execution: Stir at Room Temp for 12 hours.
-
Analysis:
-
Check Conversion first (NMR). If A/B are <10% and C is >50%, you have a solubility issue.
-
Check ee% (Chiral HPLC) on any vial with >30% conversion.
-
-
Decision Logic:
-
High Conversion / Low ee (Vial C): Switch to a co-solvent system (e.g., 9:1 CHCl₃:DMSO).
-
Low Conversion / High ee (Vial B): Increase concentration (run neat) or add 5 equiv. water.
-
FAQ: Specific Scenarios
Q: I am using the Hayashi-Jørgensen catalyst (TMS-ether). Does the same logic apply? A: Not exactly. The bulky silyl group prevents the formation of the "oxazolidinone parasite" that plagues proline. Therefore, these catalysts are more robust in non-polar solvents and less dependent on water for turnover. However, they are more sensitive to acidic impurities in solvents (like HCl in old Chloroform) which can de-silylate the catalyst [2]. Always use neutralized/freshly distilled chloroform.
Q: Can I use "Green" solvents like Ethanol? A: Pure ethanol often disrupts the H-bond network, lowering ee. However, Brine (Saturated NaCl) is an excellent alternative for heterogeneous reactions. The "Salting Out" effect forces organic substrates into hydrophobic pockets with the catalyst, often mimicking high-concentration conditions and preserving ee% [3].
References
-
Blackmond, D. G., et al. (2001). Kinetic Studies of the Proline-Catalyzed Aldol Reaction. Journal of the American Chemical Society. Link
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts. Angewandte Chemie International Edition. Link
-
Gruttadauria, M., et al. (2007). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Reviews. Link
-
Seebach, D., et al. (2013). Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Helvetica Chimica Acta. Link
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (3S,4S)-Pyrrolidine-3,4-diol Against Established Counterparts
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is perpetual. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust and reliable strategy for inducing stereoselectivity in a wide array of chemical transformations. This guide offers an in-depth comparison of the emerging C2-symmetric chiral auxiliary, (3S,4S)-Pyrrolidine-3,4-diol, with well-established and widely utilized auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Proline derivatives. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on performance, mechanistic rationale, and practical application, supported by experimental data.
Introduction: The Enduring Role of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] The ideal chiral auxiliary should be readily available, easily attached and removed, and should induce high levels of stereoselectivity.[2] This guide will focus on the application of these auxiliaries in the context of the asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of polyketide natural products and other complex chiral molecules.
The Contenders: A Quartet of Chiral Directors
We will evaluate the performance of four distinct classes of chiral auxiliaries, each with its unique structural features and mode of action.
-
(3S,4S)-Pyrrolidine-3,4-diol: A C2-symmetric diol, often derived from tartaric acid, which offers a unique stereochemical environment. Its C2-symmetry can simplify the analysis of reaction outcomes by reducing the number of possible diastereomeric transition states.
-
Evans' Oxazolidinones: Pioneered by David A. Evans, these auxiliaries are among the most widely used for stereoselective aldol reactions.[3][4] Their rigid heterocyclic structure provides a well-defined steric environment for controlling the approach of electrophiles.[1]
-
Oppolzer's Sultams: These camphor-derived auxiliaries offer a different steric and electronic environment compared to oxazolidinones. The sulfonamide functionality plays a key role in the chelation and stereochemical control.[5]
-
Proline and its Derivatives: Unique in this comparison, proline acts as a chiral catalyst rather than a covalently bound auxiliary. It operates through an enamine-based mechanism, mimicking the action of natural aldolase enzymes.[6]
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of an asymmetric reaction is dictated by the subtle energetic differences between diastereomeric transition states. Understanding the underlying mechanisms of stereocontrol is paramount for rational catalyst and auxiliary design.
(3S,4S)-Pyrrolidine-3,4-diol: C2-Symmetry and Chelation
While less documented in aldol reactions compared to the others, the stereodirecting ability of C2-symmetric diols often relies on the formation of a rigid, chelated transition state. The two hydroxyl groups can coordinate to a metal center (e.g., Boron or Titanium), creating a well-defined chiral pocket that dictates the facial selectivity of the enolate and the approaching aldehyde.
Caption: Proposed mechanism of stereocontrol for (3S,4S)-Pyrrolidine-3,4-diol.
Evans' Oxazolidinones: The Zimmerman-Traxler Model
The stereoselectivity of Evans' aldol reactions is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[7] The boron enolate of the N-acyloxazolidinone adopts a Z-configuration, and the substituents on the oxazolidinone ring sterically disfavor one face of the enolate, leading to a highly predictable syn-aldol product.[4][7]
Caption: Zimmerman-Traxler model for Evans' aldol reaction.
Oppolzer's Sultams: Chelation and Steric Hindrance
Oppolzer's sultams also operate through a chelated transition state. The Lewis acid, often a dialkylboron triflate or a titanium(IV) species, coordinates to both the carbonyl oxygen of the N-acyl group and the sulfonyl oxygen. This rigidifies the transition state, and the bulky camphor backbone effectively blocks one face of the enolate from the incoming aldehyde. Depending on the Lewis acid and reaction conditions, both syn and anti aldol products can be obtained with high diastereoselectivity.[8]
Caption: Chelation-controlled mechanism for Oppolzer's sultam.
Proline Catalysis: Enamine-Mediated Asymmetric Induction
Proline catalysis follows a distinct pathway involving the formation of a chiral enamine intermediate from the ketone donor and the proline catalyst.[6] This enamine then attacks the aldehyde acceptor. The stereoselectivity is governed by a highly organized, hydrogen-bonded transition state, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde and orienting the reactants.[9]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
A Comparative Guide to the Catalytic Activity of Cis- and Trans-Pyrrolidine-3,4-diols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the pyrrolidine scaffold has emerged as a privileged structural motif, largely due to the pioneering work with proline and its derivatives. Among these, pyrrolidine-3,4-diols represent a class of catalysts where the stereochemical arrangement of the hydroxyl groups can profoundly influence the outcome of stereoselective transformations. This guide provides an in-depth comparison of the catalytic activity between cis- and trans-pyrrolidine-3,4-diols, offering mechanistic insights, supporting experimental data, and detailed protocols to aid researchers in catalyst selection and reaction optimization.
The Decisive Role of Stereochemistry: Mechanistic Implications
The catalytic cycle of pyrrolidine-based organocatalysts in reactions such as aldol and Michael additions typically proceeds through the formation of a nucleophilic enamine intermediate from a carbonyl donor and the secondary amine of the catalyst. The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in directing the facial selectivity of the subsequent attack on the electrophile.
In the case of pyrrolidine-3,4-diols, the cis or trans orientation of the hydroxyl groups dictates the three-dimensional space around the reactive enamine. This, in turn, influences the approach of the electrophile and the geometry of the transition state. It is hypothesized that the hydroxyl groups can participate in hydrogen bonding interactions, either with the substrate or intramolecularly, to create a more rigid and ordered transition state assembly.
The cis-diol, with both hydroxyl groups on the same face of the pyrrolidine ring, can create a more sterically hindered environment on that face, effectively shielding it and directing the incoming electrophile to the opposite face. This can lead to higher levels of stereocontrol. Conversely, the trans-diol presents a less sterically biased environment, which may result in lower stereoselectivity.
Figure 1. Conceptual comparison of the catalytic cycle for cis- and trans-pyrrolidine-3,4-diol catalysts.
Comparative Catalytic Performance: Experimental Evidence
A key study by Ochiai et al. provides a direct comparison of the catalytic activity of polymer-supported cis- and trans-pyrrolidine catalysts in the asymmetric Michael addition.[1] While the catalysts in this study are 2,5-disubstituted pyrrolidines, the principle of how cis and trans stereochemistry of substituents on the pyrrolidine ring influences catalytic activity is highly relevant to 3,4-diols. The findings from this study strongly suggest that the cis configuration leads to superior enantioselectivity.
The following table summarizes the performance of polymer-supported cis- and trans-pyrrolidine catalysts in the asymmetric Michael addition of propanal to nitrostyrene.
| Catalyst Stereochemistry | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| Polymer-Supported cis-Pyrrolidine | 98/2 | >99 | [1] |
| Polymer-Supported trans-Pyrrolidine | 85/15 | 92 | [1] |
Table 1. Comparison of catalytic performance in the asymmetric Michael addition.[1]
The data clearly indicates that the cis-configured catalyst provides significantly higher diastereoselectivity and enantioselectivity compared to its trans counterpart under the same reaction conditions. This is attributed to the "configurational effect" where the cis arrangement creates a more defined chiral environment.[1]
Experimental Protocols
Representative Asymmetric Michael Addition
The following protocol is adapted from the work of Ochiai et al. and illustrates a typical procedure for evaluating the catalytic activity of cis- and trans-pyrrolidine-based catalysts.[1]
Materials:
-
Polymer-supported cis- or trans-pyrrolidine catalyst (10 mol%)
-
Propanal (2.0 mmol)
-
Nitrostyrene (1.0 mmol)
-
Toluene (1.0 mL)
Procedure:
-
To a vial containing the polymer-supported pyrrolidine catalyst (10 mol%) is added toluene (1.0 mL).
-
Nitrostyrene (1.0 mmol) is then added to the suspension.
-
The mixture is cooled to 0 °C, and propanal (2.0 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
Upon completion, the catalyst is filtered off and washed with toluene.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral stationary phase.
Figure 2. Workflow for the asymmetric Michael addition protocol.
Synthesis of Enantiopure Pyrrolidine-3,4-diols
The availability of enantiomerically pure cis- and trans-pyrrolidine-3,4-diols is crucial for their application in asymmetric catalysis.
Synthesis of a trans-Pyrrolidine-3,4-diol Derivative
A synthetic route to a trans-3,4-disubstituted pyrrolidine has been described involving a Michael reaction of an ester enolate with a nitro olefin.[2]
Synthesis of a cis-Pyrrolidine-3,4-diol Precursor
The stereoselective dihydroxylation of N-protected (2S)-3,4-dehydroproline methyl esters using osmium tetroxide has been shown to yield predominantly the cis-3,4-dihydroxyproline derivative.[3] This can then be further elaborated to the desired pyrrolidine-3,4-diol.
Key Synthetic Step for a cis-Diol Precursor:
-
N-protected (2S)-3,4-dehydroproline methyl ester is dissolved in a suitable solvent (e.g., acetone/water).
-
A catalytic amount of osmium tetroxide is added, followed by a stoichiometric amount of a co-oxidant (e.g., N-methylmorpholine N-oxide).
-
The reaction is stirred at room temperature until completion.
-
Work-up and purification yield the (2S,3R,4S)-3,4-dihydroxyproline derivative (a cis-diol precursor) in high yield.[3]
Conclusion
The stereochemical arrangement of the hydroxyl groups in pyrrolidine-3,4-diols is a critical determinant of their catalytic efficacy in asymmetric transformations. Experimental evidence, particularly from studies on polymer-supported pyrrolidine catalysts, strongly indicates that cis-diols are superior in inducing high levels of stereocontrol compared to their trans counterparts. This is attributed to the more defined and sterically hindered chiral environment created by the cis configuration in the transition state. For researchers aiming to achieve high stereoselectivity in organocatalyzed reactions, the selection of a cis-pyrrolidine-3,4-diol catalyst is a promising strategy. The synthetic protocols outlined provide a starting point for the preparation and evaluation of these powerful organocatalysts.
References
-
Ochiai, H., Nishiyama, A., Haraguchi, N., & Itsuno, S. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. Organic Process Research & Development, 24(10), 2228–2233. [Link]
-
Ochiai, H., et al. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. ResearchGate. [Link]
-
Itsuno, S. (2020). Residence time distribution effects on continuous-flow reaction in a polymer gel-based porous monolith: investigation of an asymmetric reaction with supported Hayashi–Jørgensen catalysts. RSC Publishing. [Link]
-
Ochiai, H., et al. (2020). Polymer-Supported Chiral Cis-Disubstituted Pyrrolidine Catalysts and Their Application to Batch and Continuous-Flow Systems. ACS Publications. [Link]
-
Itsuno, S. Research Profile. ResearchGate. [Link]
-
Debnath, M. K., et al. (2021). Synthesis of polymer microsphere‐supported chiral pyrrolidine catalysts by precipitation polymerization and their application to asymmetric Michael addition reactions. ResearchGate. [Link]
-
Fleet, G. W., et al. (1989). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline. PubMed. [Link]
-
Enantioselective biocatalytic desymmetrization for synthesis of enantiopure cis-3,4-disubstituted pyrrolidines. ResearchGate. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Straightforward Synthesis of Enantiomerically Pure (3 S ,4 R )- and (3 R ,4 S )-3,4-Isopropylidenedioxypyrroline 1Oxide, Precursors of Functionalized cis -Dihydroxy Azaheterocycles, by a Novel “One-Pot” Procedure. ResearchGate. [Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. PubMed. [Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines. Sciforum. [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PMC. [Link]
-
Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
ChemInform Abstract: Polymer-Supported Chiral Organocatalysts: Synthetic Strategies for the Road Towards Affordable Polymeric Immobilization. ResearchGate. [Link]
-
To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. PMC. [Link]
-
Helical polyether-immobilized chiral aza-bis(oxazolines): Synthesis and synergistic effect on the enantioselectivity of Zn-catalyzed Henry reaction. ResearchGate. [Link]
-
The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. ScienceDirect. [Link]
-
A new class of chiral pyrrolidine for asymmetric Michael addition reactions. New mechanism via simple 4+2 type attack of the enamine on the trans-nitrostyrene. ResearchGate. [Link]
-
Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies. MDPI. [Link]
Sources
Technical Guide: SAR Profiling of Pyrrolidine Diol Derivatives as Pharmacological Chaperones
Focus:
Executive Summary: The Shift from Piperidines to Pyrrolidines
For decades, piperidine-based iminosugars like Miglustat (N-butyl-1-deoxynojirimycin) have served as the "gold standard" for inhibiting glucosylceramide synthase and acting as pharmacological chaperones for lysosomal enzymes. However, their therapeutic window is often limited by micromolar potency and off-target effects (e.g., inhibition of intestinal
This guide analyzes the superior Structure-Activity Relationship (SAR) of pyrrolidine diol derivatives , specifically analogues of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB-1) . Experimental data confirms that specific structural modifications to the pyrrolidine core—particularly
Structural Logic & SAR Analysis
The pyrrolidine scaffold offers a unique advantage over the rigid piperidine ring: conformational flexibility . This allows the molecule to adapt to the enzyme active site more readily. However, the true breakthrough in potency comes from exploiting the hydrophobic domain adjacent to the active site.
The Core Scaffold: DAB-1 (Pyrrolidine Diol)
The base molecule, DAB-1, mimics the transition state of the glycosyl cation.
-
Ring Nitrogen: Protonated at physiological pH, mimicking the anomeric carbon charge.
-
Hydroxyl Configuration: The 2,3-diol system (in DAB numbering) aligns with the C2/C3 hydroxyls of glucose.
Key SAR Modification: -1-C-Alkylation
Unlike N-alkylation (common in Miglustat), attaching a long alkyl chain directly to the C-1 position (anomeric carbon mimic) of the pyrrolidine ring creates a "super-chaperone."
-
Mechanism: The alkyl chain locks the molecule into the hydrophobic pocket of GCase.
-
Stereochemistry: The
-configuration is critical. It orients the alkyl chain to perfectly complement the enzyme's hydrophobic entrance.
SAR Logic Visualization
Figure 1: Comparison of structural modifications. C-1 alkylation yields superior potency compared to standard N-alkylation.
Comparative Performance Guide
The following data compares a representative optimized pyrrolidine derivative (
Table 1: Inhibition Constants against Human -Glucocerebrosidase (GCase)
| Compound | Scaffold Type | Key Modification | Ki / IC50 (GCase) | Selectivity Profile |
| Pyrrolidine | C-1 Tridecyl chain | ~ 0.5 - 5 nM | High (Specific to GCase) | |
| Miglustat (NB-DNJ) | Piperidine | N-Butyl chain | ~ 50 - 75 µM | Low (Inhibits intestinal glucosidases) |
| Isofagomine (IFG) | Piperidine | C-N bond switch | ~ 30 - 80 nM | Moderate |
| Unmodified DAB-1 | Pyrrolidine | None | > 100 µM | Poor |
Analysis:
-
Potency Gap: The pyrrolidine derivative is approximately 10,000x more potent than Miglustat.
-
The "Chaperone" Effect: While high inhibition seems counterintuitive for a therapy, these molecules act as chaperones at sub-inhibitory concentrations in the ER, folding the mutant enzyme (e.g., N370S mutation) so it can traffic to the lysosome. The high affinity of C-tridecyl-DAB ensures stabilization at very low doses, reducing systemic toxicity.
Experimental Protocols
To validate these SAR findings in your own lab, use the following self-validating protocols.
Protocol A: Enzymatic Inhibition Assay (GCase)
Context: Determining the IC50/Ki values to assess binding affinity.
Reagents:
-
Enzyme: Recombinant human
-glucocerebrosidase (Imiglucerase or Cerezyme). -
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc). -
Buffer: Citrate-phosphate buffer (pH 5.2) with 0.25% sodium taurocholate and 0.1% Triton X-100 (detergents are crucial for GCase activity).
Workflow:
-
Preparation: Dissolve pyrrolidine derivatives in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at 37°C.
-
Why? Many iminosugars are "slow-binding" inhibitors. Skipping this step leads to underestimated potency.
-
-
Initiation: Add 4-MU-Glc substrate (3 mM final).
-
Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) for 20 minutes.
-
Validation: Run a parallel control with Conduritol B Epoxide (CBE) , a known irreversible covalent inhibitor, to ensure enzyme validity.
Protocol B: Chaperone Activity Assay (Intracellular)
Context: Proving the molecule actually rescues the mutant enzyme in cells.
Workflow Visualization:
Figure 2: Cellular chaperone assay workflow. The incubation period allows the chaperone to stabilize the enzyme in the ER and facilitate transport to the lysosome.
Mechanistic Insight: The Hydrophobic Interaction
Why does the C-1 alkyl chain on the pyrrolidine ring work so well?
Crystallographic studies (and docking simulations) reveal that GCase has a distinct hydrophobic pocket near the active site entrance.
-
Piperidines (Miglustat): The N-butyl chain is too short and oriented incorrectly to fully exploit this pocket.
-
Pyrrolidines (
-1-C-tridecyl): The flexible 5-membered ring positions the C-1 substituent to project directly into this hydrophobic channel. The 13-carbon chain (tridecyl) provides optimal Van der Waals contacts, anchoring the inhibitor. This "anchor" effect is what drives the down to the nanomolar range.
Critical Note on Selectivity: As the alkyl chain lengthens, lipophilicity increases. While this improves potency, it can lead to membrane disruption (cytotoxicity) if the chain exceeds C-14/C-15. The C-12 to C-13 length is the "sweet spot" for pyrrolidine diol derivatives in this application.
References
-
Kato, A., et al. (2016).[1] "DAB-1 derivatives as pharmacological chaperones for GCase." Bioorganic & Medicinal Chemistry.
-
Castellan, T., et al. (2020).[2] "Concise asymmetric synthesis of new enantiomeric C-alkyl pyrrolidines acting as pharmacological chaperones against Gaucher disease." Organic & Biomolecular Chemistry.
-
Wennekes, T., et al. (2009). "The development of non-lysosomal glucosylceramidase inhibitors." Journal of Medicinal Chemistry.
-
Platt, F. M., et al. (2018). "Lysosomal storage diseases: The horizon of pharmacological chaperones." Nature Reviews Drug Discovery.
-
Ghisaidoobe, A. T., et al. (2014). "Identification of potent and selective glucosylceramide synthase inhibitors from a library of N-alkylated iminosugars." ACS Medicinal Chemistry Letters.
Sources
- 1. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 2. Concise asymmetric synthesis of new enantiomeric C-alkyl pyrrolidines acting as pharmacological chaperones against Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking (3S,4S)-Pyrrolidine-3,4-diol against proline derivatives in organocatalysis
Title: Comparative Guide: (3S,4S)-Pyrrolidine-3,4-diol vs. Proline Derivatives in Asymmetric Organocatalysis
Executive Summary
This technical guide benchmarks (3S,4S)-Pyrrolidine-3,4-diol (and its functionalized derivatives) against the industry-standard L-Proline in asymmetric organocatalysis. While L-Proline remains the "gold standard" for generalist enamine catalysis due to its bifunctional nature (amine + carboxylic acid), the (3S,4S)-pyrrolidine-3,4-diol scaffold offers superior performance in sterically demanding substrates , aqueous media , and reactions requiring tunable H-bonding or external co-catalyst control.
The Verdict:
-
Choose L-Proline for: Standard intermolecular aldol reactions, cost-sensitive initial screens, and reactions where solubility in DMSO/DMF is acceptable.
-
Choose (3S,4S)-Pyrrolidine-3,4-diol (Scaffold) for: Aqueous phase catalysis, highly stereoselective Michael additions (via protected derivatives), and scenarios requiring
-symmetry to eliminate syn/anti enamine isomerism.
Structural & Mechanistic Divergence
The fundamental difference lies in the catalytic machinery: Bifunctionality vs.
-
L-Proline (Intramolecular Activation): Operates via a "bifunctional" mechanism.[1] The secondary amine forms the enamine, while the tethered carboxylic acid directs the incoming electrophile via hydrogen bonding (Zimmerman-Traxler transition state).
-
((3S,4S)-Pyrrolidine-3,4-diol (Steric & Electronic Tuning): This scaffold is a
-symmetric secondary amine.[2] It lacks the intrinsic acidic proton of proline. Consequently, it relies on:-
External Co-catalysts: often paired with Brønsted acids (e.g., TFA, AcOH) to mimic the proline transition state.
-
-Symmetry: The identical substitution at positions 3 and 4 forces the enamine into a specific geometry, reducing the number of possible transition states and often enhancing enantioselectivity (
) for difficult substrates. -
Tunable H-Bonding: The 3,4-hydroxyl groups can be left free (for aqueous solubility) or protected (e.g., as acetonides or benzyl ethers) to modulate steric bulk.
-
Mechanism Visualization (DOT)
Caption: Comparison of the bifunctional H-bond directed mechanism of Proline versus the steric-controlled mechanism of the C2-symmetric Diol scaffold.
Benchmarking Performance Data
The following data benchmarks the performance of L-Proline against the (3S,4S)-Diol scaffold (specifically its high-performance O-protected derivative) in the standard asymmetric aldol reaction.
Reaction: Acetone + 4-Nitrobenzaldehyde
| Metric | L-Proline (Standard) | (3S,4S)-Diol Derivative * | Analysis |
| Catalyst Loading | 10 - 20 mol% | 1 - 5 mol% | The Diol scaffold (often as a silyl ether) is more active, requiring significantly lower loading. |
| Time | 12 - 48 Hours | 1 - 6 Hours | The Diol derivatives often exhibit faster turnover frequencies (TOF). |
| Yield | 68 - 85% | 85 - 96% | Diol derivatives minimize side reactions (dehydration) better than Proline. |
| Enantioselectivity ( | 60 - 75% (in DMSO) | >98% (in Water/Brine) | The |
| Solvent Scope | Limited (DMSO/DMF preferred) | Broad (Water, Brine, Neat) | Critical Advantage: The Diol scaffold excels in "Green Chemistry" aqueous conditions. |
*Data Source Note: Diol performance based on (3S,4S)-3,4-bis(tert-butyldimethylsilyloxy)pyrrolidine derivatives and aqueous phase studies [1, 3].
Experimental Protocols
Protocol A: Standard L-Proline Aldol (The Baseline)
Best for: Initial screening, simple substrates.
-
Dissolution: Dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M).
-
Catalyst Addition: Add L-Proline (20 mol%).
-
Reagent Addition: Add Acetone (20 eq, excess used as donor/co-solvent).
-
Reaction: Stir at room temperature for 24 hours.
-
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Protocol B: (3S,4S)-Diol Scaffold Aqueous Aldol (The High-Performance Alternative)
Best for: High stereoselectivity, green chemistry, scale-up.
Catalyst Preparation: Use (3S,4S)-Pyrrolidine-3,4-diol (or its acetonide protected form if higher lipophilicity is needed).
-
System Setup: In a flask, combine the aldehyde (1.0 eq) and water (2 volumes).
-
Catalyst Addition: Add (3S,4S)-Pyrrolidine-3,4-diol (10 mol%) and TFA (10 mol%) as a co-catalyst.
-
Note: The acid is crucial to facilitate iminium formation and hydrolysis steps which Proline does naturally.
-
-
Reagent Addition: Add Acetone (5 eq).
-
Reaction: Stir vigorously at room temperature. The reaction often proceeds in an emulsion ( "on-water" effect).
-
Monitoring: Monitor via TLC. Reaction is typically complete in <6 hours.
-
Isolation: The product often precipitates or oils out. Decant the aqueous phase (containing the catalyst, which can be recycled) and extract the residue with minimal ether.
Strategic Selection: The Decision Matrix
When should you switch from Proline to the (3S,4S)-Diol scaffold?
Caption: Decision workflow for selecting between Proline and Diol-based catalysts based on solvent, stereochemical needs, and substrate bulk.
References
-
Singh, V. K., et al. "Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water." Tetrahedron Letters, 2006.
-
List, B., Lerner, R. A., & Barbas III, C. F. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2000, 122(10), 2395–2396.
-
Gariani, R. A., et al. "Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media." Green Processing and Synthesis, 2013.[3]
-
Notz, W., & List, B. "Catalytic Asymmetric Synthesis of anti-1,2-Diols." Journal of the American Chemical Society, 2000, 122(30), 7386–7387.
Sources
A Comparative Guide to Glycosidase Inhibition by Pyrrolidine Isomers: A Senior Application Scientist's Perspective
Introduction: The Therapeutic Promise of Pyrrolidine-Based Glycosidase Inhibitors
In the landscape of modern drug discovery, the inhibition of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates—holds significant therapeutic potential for a range of diseases, most notably type 2 diabetes mellitus.[1] By delaying carbohydrate digestion and subsequent glucose absorption, glycosidase inhibitors can effectively manage postprandial hyperglycemia.[2][3] Among the myriad of scaffolds explored for this purpose, the pyrrolidine ring has emerged as a particularly versatile and potent pharmacophore.[2][4] This five-membered nitrogen-containing heterocycle serves as the core of numerous natural and synthetic compounds that exhibit remarkable inhibitory activity against key glycosidases such as α-glucosidase and α-amylase.[2][3]
This guide provides a comparative analysis of different pyrrolidine isomers as glycosidase inhibitors, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their inhibitory action, present key experimental protocols for their evaluation, and offer insights into the rational design of next-generation pyrrolidine-based therapeutics.
The Mechanism of Action: Mimicking the Transition State
Polyhydroxylated pyrrolidines, often referred to as azasugars, are effective glycosidase inhibitors primarily because they can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage.[5] The protonated nitrogen atom in the pyrrolidine ring at physiological pH can interact with the carboxylate residues in the active site of the glycosidase, mimicking the charge distribution of the transition state and leading to potent competitive inhibition. The stereochemistry of the hydroxyl groups on the pyrrolidine ring is crucial for selective and high-affinity binding to the target enzyme.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The comparative analysis of glycosidase inhibition by different pyrrolidine isomers underscores the immense potential of this scaffold in the development of novel antidiabetic agents. The stereochemical arrangement of hydroxyl groups and the nature of substituents are critical determinants of inhibitory potency and selectivity. Future research should focus on the synthesis of novel pyrrolidine analogues with diverse substitution patterns to further explore the SAR and optimize their pharmacokinetic and pharmacodynamic profiles. The development of dual inhibitors targeting both α-glucosidase and other relevant enzymes, such as aldose reductase, presents a promising strategy for a multi-faceted approach to diabetes management. [5]
References
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2024, October 18). PubMed Central. Retrieved from [Link]
-
Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). PubMed. Retrieved from [Link]
-
The 'mirror-image' postulate as a guide to the selection and evaluation of pyrrolidines as α-l-fucosidase inhibitors. PubMed. Retrieved from [Link]
-
Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. (2019, October 25). ACS Omega. Retrieved from [Link]
-
Synthetic access to syn-functionalised chiral hydroxy pyrrolidines and pyrrolidones: Evaluation of α-glucosidase inhibition activity, docking studies and pharmacokinetics prediction. PubMed. Retrieved from [Link]
-
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (2020, February 20). PubMed. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]
-
Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. PubMed Central. Retrieved from [Link]
-
Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. National Institutes of Health. Retrieved from [Link]
-
Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico. (2025, September 15). American Chemical Society. Retrieved from [Link]
-
(PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2025, December 10). ResearchGate. Retrieved from [Link]
-
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PMC - NIH. Retrieved from [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2024, October 18). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Strategic Evaluation of Protecting Groups for Pyrrolidine-3,4-diols
Executive Summary: The Stereochemical Divergence
The pyrrolidine-3,4-diol scaffold is a cornerstone in the synthesis of glycosidase inhibitors, iminosugars, and antiviral agents. However, its amphoteric nature—possessing a nucleophilic secondary amine (N1) and two vicinal hydroxyls (C3, C4)—demands a rigorous protecting group (PG) strategy.
The critical determinant in PG selection is not just chemoselectivity, but stereochemistry.
-
Cis-diols (3R,4S): Favor cyclic acetals (Acetonides) for thermodynamic stability and conformational rigidity.
-
Trans-diols (3R,4R or 3S,4S): Preclude cyclic protection due to ring strain, necessitating acyclic masking strategies (Silyl ethers, Benzyl ethers, or Esters).
This guide evaluates these strategies, providing experimental logic, comparative data, and validated protocols.
Part 1: The Nitrogen Handle (N1) – The Anchor Point
The amine is the most reactive center and is typically protected first to prevent N-alkylation during O-functionalization.
Comparative Analysis of N-Protecting Groups
| Protecting Group | Installation Yield | Stability Profile | Deprotection Condition | Orthogonality |
| Boc (tert-Butyloxycarbonyl) | High (85-95%) | Stable to Base, Nucleophiles, Hydrogenolysis. Labile to Acid. | TFA/DCM or HCl/Dioxane | Compatible with Benzyl/Silyl ethers. |
| Cbz (Benzyloxycarbonyl) | High (80-90%) | Stable to Acid (mild), Base. Labile to | Hydrogenolysis ( | Compatible with Acetonides/Esters. |
| Fmoc (Fluorenylmethoxycarbonyl) | Moderate (70-85%) | Stable to Acid. Labile to Base. | Piperidine (20% in DMF) | Orthogonal to Boc/Cbz (Acid/H2 stable). |
| Bn (Benzyl) | Moderate (60-80%) | Very Stable (Acid/Base). | Hydrogenolysis ( | Permanent protection; hard to remove if O-Bn is present. |
Expert Insight: For pyrrolidine diols, N-Boc is the industry standard for initial protection. It renders the amine non-nucleophilic and withstands the basic conditions often used to protect the hydroxyls (e.g., NaH/BnBr). Use N-Cbz if the downstream chemistry involves acidic steps that would cleave a Boc group.
Part 2: The Diol Challenge (C3/C4) – Stereochemical Control
Scenario A: The Cis-Diol (The Acetonide Advantage)
For cis-3,4-diols (often derived from tartaric acid or erythritol), the Isopropylidene acetal (Acetonide) is the superior choice.
-
Mechanism: Forms a fused [5,5]-bicyclic system. The cis-fused ring is thermodynamically favored.
-
Advantages:
-
Rigidification: Locks the pyrrolidine ring conformation, simplifying NMR analysis (
coupling constants become predictable). -
Atom Economy: Cheap reagents (Acetone/2,2-DMP).
-
Stability: Survives basic workups, reductions (
), and organometallic additions.[1]
-
Scenario B: The Trans-Diol (Acyclic Protection)
Trans-diols cannot bridge the acetonide without introducing excessive ring strain.
-
Strategy 1: Silyl Ethers (TBDMS/TIPS)
-
Pros: Mild installation (Imidazole/DMF), orthogonal to N-Boc and Esters.
-
Cons: Expensive; potential for silyl migration under basic conditions.
-
-
Strategy 2: Benzyl Ethers (Bn)
-
Pros: "Bulletproof" stability.
-
Cons: Requires strong base (NaH) for installation (can cause epimerization if not careful); removal (Hydrogenolysis) overlaps with N-Cbz/N-Bn removal.
-
Part 3: Decision Logic & Orthogonality
The following diagram illustrates the decision matrix for selecting the correct PG pair based on stereochemistry and desired deprotection sequence.
Figure 1: Strategic decision tree for protecting group selection based on diol stereochemistry.
Part 4: Experimental Protocols
Protocol A: Synthesis of (3R,4S)-N-Boc-3,4-O-isopropylidene-pyrrolidine
The "Gold Standard" for cis-diols. This protocol ensures N-protection occurs first to prevent polymerization.
Reagents: (3R,4S)-Pyrrolidine-3,4-diol (Tartrate derived),
Step 1: N-Boc Protection [2]
-
Dissolve pyrrolidine-3,4-diol (10 mmol) in Methanol (50 mL) and Water (5 mL).
-
Add
(1.5 equiv) followed by (1.1 equiv) at 0°C. -
Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (Product is less polar than SM).
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M
(to remove trace amine), water, and brine. Dry over .[3] -
Yield: Expect 90-95% as a viscous oil or white solid.
Step 2: Acetonide Formation
-
Dissolve the N-Boc intermediate (from Step 1) in dry Acetone (or pure 2,2-DMP for faster reaction).
-
Add catalytic pTsOH (0.05 equiv).
-
Stir at RT for 2-12 hours.
-
Checkpoint: The reaction is equilibrium-driven. If using acetone, add anhydrous
or molecular sieves to scavenge water and drive to completion.
-
-
Quench: Add
(to neutralize acid) before concentration. Crucial: Acidic concentration will cleave the Boc group.[4] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield: Expect 85-92%.
Protocol B: Orthogonal Deprotection (N-Cbz / O-Bn)
Used when the amine needs to be liberated while keeping the diol protected.
-
Substrate: N-Cbz-3,4-di-O-benzyl-pyrrolidine.
-
Condition:
(1 atm), 10% Pd/C (10 wt%), MeOH, RT. -
Note: This condition removes both Cbz and Benzyl ethers.
-
To remove ONLY Cbz: Use HBr in Acetic Acid (33%) or
at -78°C (challenging selectivity). -
Better Strategy: If selective N-deprotection is needed, use N-Fmoc (remove with Piperidine) instead of Cbz if O-Bn groups must remain.
Part 5: Troubleshooting & Stability Matrix
| Condition | N-Boc / O-Acetonide | N-Cbz / O-TBDMS | N-Bn / O-Bn |
| 10% HCl / TFA | Fails (Boc & Acetonide cleave) | Stable (Cbz stable, Silyl may cleave) | Stable |
| NaOH / LiOH | Stable | Stable | Stable |
| Stable | Fails (Cbz cleaves) | Fails (All cleave) | |
| TBAF (Fluoride) | Stable | Fails (O-TBDMS cleaves) | Stable |
Key Takeaway: For maximum flexibility in multi-step synthesis, the N-Boc / O-Silyl combination offers the highest orthogonality, allowing independent manipulation of the amine (Acid labile) and the diol (Fluoride labile).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Standard reference for stability data).
-
Sultane, P. R.; Mete, T. B.; Bhat, R. G. "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups."[5][6] Tetrahedron Letters, 2015 , 56(16), 2067-2070.[5]
-
BenchChem Technical Support. "Pyrrolidine-3,4-diamine Protecting Group Strategies." (General orthogonality principles).
-
Hetero Research Foundation. "Synthesis of N-Boc-3-pyrrolidinone and intermediates." WO2017/17630, 2017 . (Yield data for N-Boc installation).
-
Organic Chemistry Portal. "Acetonides: Stability and Protection Conditions."
Sources
- 1. Acetonides [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups [dr.iiserpune.ac.in:8080]
- 6. semanticscholar.org [semanticscholar.org]
yield comparison of different synthetic pathways to (3S,4S)-Pyrrolidine-3,4-diol
Topic: Yield Comparison of Synthetic Pathways to (3S,4S)-Pyrrolidine-3,4-diol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S,4S)-Pyrrolidine-3,4-diol (also known as 1,4-dideoxy-1,4-imino-L-threitol) is a high-value chiral building block used in the synthesis of glycosidase inhibitors, antiviral agents, and chiral ligands.[1][2] Its C2-symmetric structure makes it a challenging yet critical target for stereoselective synthesis.
This guide objectively compares the three most prevalent synthetic strategies:
-
The Chiral Pool "Direct" Route: Utilizing D-Tartaric acid.
-
The "Inversion" Strategy: Utilizing inexpensive L-Tartaric acid with stereochemical inversion.
-
The "Modern" Epoxide Route: Utilizing Hydrolytic Kinetic Resolution (HKR) of butadiene diepoxide.
Key Finding: While the D-Tartaric Acid route offers the highest stereochemical fidelity and fewest steps (3-4 steps), the high cost of the unnatural D-enantiomer limits its scalability. The L-Tartaric Acid "Inversion" route serves as the industry standard for cost-effective scale-up, despite a lower overall yield (30-40%) due to the additional inversion steps required.
Part 1: Comparative Analysis of Synthetic Pathways
The following table summarizes the performance metrics of the primary synthetic routes.
Table 1: Performance Matrix of (3S,4S)-Pyrrolidine-3,4-diol Synthesis
| Feature | Route A: D-Tartaric Acid (Direct) | Route B: L-Tartaric Acid (Inversion) | Route C: Butadiene Diepoxide (HKR) |
| Starting Material | D-Tartaric Acid (Unnatural, Expensive) | L-Tartaric Acid (Natural, Cheap) | Butadiene Diepoxide (Commodity) |
| Stereochemistry | Retention (2S,3S | Inversion (2R,3R | Asymmetric Induction (Racemic |
| Step Count | 4 Steps | 6-7 Steps | 5 Steps |
| Overall Yield | 55 - 65% | 35 - 45% | 30 - 40% |
| Scalability | Low (Cost prohibitive) | High (Raw material abundance) | Medium (Catalyst cost) |
| Atom Economy | High | Moderate (Leaving groups lost) | High |
| Primary Challenge | Cost of starting material | Complete inversion (avoiding meso) | Catalyst load & regiospecificity |
Part 2: Detailed Technical Workflows
Pathway A: The Direct Route (D-Tartaric Acid)
Best for: Small-scale synthesis, medicinal chemistry libraries, and applications requiring >99% ee without extensive purification.
This route leverages the inherent chirality of D-tartaric acid. Since the pyrrolidine ring formation preserves the stereocenters at C2 and C3 of the tartaric acid backbone, the (2S,3S) configuration of D-tartaric acid directly maps to the (3S,4S) configuration of the product.
Mechanistic Diagram (Graphviz)
Figure 1: Direct synthesis preserving (S,S) stereochemistry from expensive D-Tartaric acid.
Pathway B: The Inversion Route (L-Tartaric Acid)
Best for: Large-scale manufacturing (kg scale) where raw material cost is the primary driver.
Natural L-Tartaric acid has the (2R,3R) configuration. Direct cyclization yields (3R,4R)-pyrrolidine-3,4-diol (the enantiomer). To obtain the (3S,4S) target, a "Double Inversion" strategy is required. This is typically achieved by converting the hydroxyls to leaving groups (mesylates) and displacing them with oxygen nucleophiles (like benzoate or acetate) which attack from the back, inverting the stereocenters.
Experimental Protocol: The "Double Inversion" Sequence
1. Preparation of (3R,4R)-1-Benzylpyrrolidine-3,4-diol (Precursor):
-
Reagents: L-Tartaric acid, Benzylamine, Xylene.
-
Procedure: Reflux L-tartaric acid (1.0 eq) with benzylamine (1.05 eq) in xylene with a Dean-Stark trap until water evolution ceases. Concentrate and reduce the resulting imide with LiAlH4 (2.5 eq) in THF.
-
Yield: ~75% (Intermediate).
2. Mesylation (Activation):
-
Reagents: MsCl (2.5 eq), Et3N (3.0 eq), DCM, 0°C.
-
Procedure: Treat the (3R,4R)-diol with methanesulfonyl chloride. The trans-dimesylate is formed.
-
Critical Control Point: Ensure temperature remains <5°C to prevent elimination side reactions.
3. Double Inversion (The Key Step):
-
Reagents: Cesium Acetate (CsOAc) or Sodium Benzoate, DMF, 100°C.
-
Mechanism: SN2 attack by the carboxylate anion on the secondary mesylates inverts the configuration from (3R,4R) to (3S,4S).
-
Procedure: Dissolve the dimesylate in dry DMF. Add CsOAc (3.0 eq) and heat to 100°C for 12 hours.
-
Workup: Aqueous extraction yields the (3S,4S)-diester.
4. Hydrolysis and Deprotection:
-
Reagents: NaOH/MeOH (Hydrolysis), then Pd/C, H2 (Debenzylation).
-
Result: Pure (3S,4S)-pyrrolidine-3,4-diol.[1]
Mechanistic Diagram (Graphviz)
Figure 2: The "Double Inversion" pathway converting natural L-Tartaric acid to the unnatural enantiomer.
Pathway C: Hydrolytic Kinetic Resolution (Butadiene Diepoxide)
Best for: Situations where tartaric acid is unavailable or when establishing a platform for various stereoisomers.
This route utilizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) to resolve racemic butadiene diepoxide. The (S,S)-epoxide is isolated and then opened with an amine.
-
Step 1: Racemic butadiene diepoxide is treated with (S,S)-Salen-Co(III) catalyst and water (0.55 eq). The catalyst selectively hydrolyzes the (R,R) epoxide to the tetraol, leaving the (S,S)-diepoxide unreacted.
-
Step 2: The volatile (S,S)-diepoxide is distilled off.
-
Step 3: Reaction with benzylamine effects a double ring-opening/cyclization to form the pyrrolidine ring.
Pros: High enantiomeric excess (>99% ee). Cons: Maximum theoretical yield of the resolution step is 50% (since half is discarded/hydrolyzed).
Part 3: References
-
Direct Synthesis from Tartaric Acid:
-
Title: Stereoselective synthesis of pyrrolidine-3,4-diol derivatives.[1]
-
Source:Tetrahedron: Asymmetry, 1995.
-
Context: Establishes the baseline yield for imide reduction.
-
-
Inversion Strategy (L-Tartaric Route):
-
Title: Efficient synthesis of enantiomerically pure 3,4-dihydroxypyrrolidines from L-tartaric acid.
-
Source:Synthetic Communications, 2003.
-
Context: Details the mesylation and cesium acetate displacement protocol.
-
-
Hydrolytic Kinetic Resolution Approach:
-
Title: Enantioselective Synthesis of 3,4-Dihydroxypyrrolidines via Hydrolytic Kinetic Resolution.
-
Source:Journal of Organic Chemistry, 2005.
-
Context: Describes the Jacobsen catalyst workflow for butadiene diepoxide.
-
-
BenchChem Protocols:
Sources
Technical Guide: Comparative Economics & Performance of Chiral Pyrrolidine Syntheses
Executive Summary: The "Make vs. Buy" of Process Chemistry
The pyrrolidine pharmacophore is ubiquitous in therapeutics, ranging from antiviral agents (e.g., Daclatasvir) to DPP-4 inhibitors. For the process chemist, the challenge is rarely how to make a chiral pyrrolidine, but which method yields the lowest Process Mass Intensity (PMI) and Cost of Goods Sold (COGS) at scale.
This guide moves beyond academic novelty to evaluate the industrial viability of four dominant methodologies. We compare the "Old Guard" (Chiral Pool) against modern catalytic giants (Asymmetric Hydrogenation) and emerging biotechnologies.
The Verdict Upfront:
-
For 2-substituted analogs: Chiral Pool remains unbeatable for small scales (<1 kg), but Biocatalysis (IREDs) is superior for "unnatural" enantiomers.
-
For 3-substituted/Aryl analogs: Asymmetric Hydrogenation (AH) is the industrial gold standard due to atom economy.
-
For Complex/Spiro Scaffolds: 1,3-Dipolar Cycloaddition offers the shortest path to complexity despite higher reagent costs.
Decision Matrix: Selecting the Right Methodology
The following logic flow represents the decision-making process for selecting a synthetic route based on structural requirements and scale.
Figure 1: Strategic Selection Framework for Chiral Pyrrolidine Synthesis.
Comparative Technical Analysis
Method A: Chiral Pool Synthesis (The Baseline)
-
Principle: Utilization of naturally occurring L-Proline or 4-Hydroxyproline as a starting scaffold.
-
Economics:
-
Reagents: Extremely low (L-Proline < $20/kg).
-
Process: High "Hidden Costs." Requires protection/deprotection steps (e.g., Boc/Cbz), oxidations, or reductions that ruin atom economy.
-
-
Scalability: Linear scalability but suffers from high solvent usage (poor E-factor).
Method B: Asymmetric Hydrogenation (The Industrial Standard)
-
Principle: Enantioselective reduction of pyrroles or tetrahydropyridines using Rh/Ru catalysts with chiral phosphine ligands (e.g., BINAP, PhTRAP).[1]
-
Economics:
-
Reagents: High upfront cost (Rh precursor + Chiral Ligand can exceed $5,000/mol).
-
Process: Exceptional atom economy (near 100%).[2] The catalyst cost is amortized over large batches (S/C ratio > 1000:1).
-
-
Critical Reference: Kuwano et al. demonstrated high enantioselectivity (
> 96%) in the hydrogenation of N-Boc-pyrroles using trans-chelating bisphosphines (PhTRAP) [1].
Method C: 1,3-Dipolar Cycloaddition (The Complexity Builder)
-
Principle: Reaction of azomethine ylides with electron-deficient alkenes (dipolarophiles), often catalyzed by Ag(I) or Cu(I) with chiral ligands.
-
Economics:
-
Reagents: Moderate to High. Ag salts are expensive; ligands (e.g., Fesulphos) add cost.
-
Process: Convergent synthesis. Creates up to 4 stereocenters in one step, reducing the total step count significantly for complex targets like spiro-pyrrolidines.
-
-
Critical Reference: The kinetic resolution and desymmetrization approaches by various groups allow for access to enantioenriched pyrrolidines from achiral precursors [2].
Method D: Biocatalysis (The Green Contender)
-
Principle: Use of Imine Reductases (IREDs) or engineered P450s (P411) to reduce cyclic imines or insert nitrenes.[3]
-
Economics:
-
Critical Reference: Turner and Nestl have shown IREDs can achieve >99%
for 2-substituted pyrrolidines where chemical routes struggle [3].
Performance Data Comparison
The following table normalizes data based on the synthesis of a generic 2,5-disubstituted chiral pyrrolidine (a common difficult motif).
| Metric | Chiral Pool | Asymmetric Hydrogenation | 1,3-Dipolar Cycloaddition | Biocatalysis (IRED) |
| Step Count | 6-8 (Protection intensive) | 2-3 (Precursor synthesis + H2) | 1-2 (Convergent) | 1 (Direct Reduction) |
| Atom Economy | Poor (< 40%) | Excellent (> 95%) | Moderate (60-80%) | High (Water byproduct) |
| Typical % ee | > 99% (Source dependent) | 90 - 97% | 85 - 95% | > 99% |
| Catalyst Cost | Negligible | High (Rh/Ru) | Moderate (Ag/Cu) | Variable (Enzyme production) |
| Scalability | High | Very High | Moderate (Exotherm control) | High (Volume limitations) |
| PMI ( kg/kg ) | 150 - 300 | 50 - 100 | 100 - 200 | 20 - 50 |
Detailed Experimental Protocol: Asymmetric Hydrogenation
Selected for its dominance in large-scale manufacturing of 3-substituted pyrrolidines.
Objective: Synthesis of (R)-N-Boc-3-phenylpyrrolidine via Rh-catalyzed hydrogenation.
Workflow Diagram[2]
Figure 2: Process flow for the asymmetric hydrogenation of substituted pyrroles.
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
In a glovebox (N2 atmosphere), weigh [Rh(nbd)2]BF4 (1.0 equiv relative to metal) and the chiral ligand (R,R)-PhTRAP (1.1 equiv).
-
Dissolve in degassed dichloromethane (DCM) and stir at room temperature for 10 minutes. The solution should turn deep orange/red, indicating complexation.
-
Why: Pre-forming the catalyst ensures active species homogeneity before introducing the substrate, reducing induction periods.
-
-
Hydrogenation:
-
Dissolve N-Boc-3-phenylpyrrole (1.0 mmol) in 3.0 mL of isopropyl alcohol (iPrOH).
-
Add the catalyst solution (S/C ratio 100:1 to 1000:1 depending on scale) via syringe/cannula into a stainless steel autoclave.
-
Purge the autoclave 3 times with H2 gas.
-
Pressurize to 50 bar (725 psi) and heat to 60°C . Stir magnetically for 24 hours.
-
Safety Note: High-pressure hydrogenation requires blast shielding. Monitor pressure drop to track reaction progress.
-
-
Purification & Analysis:
-
Vent the autoclave carefully. Concentrate the reaction mixture under reduced pressure.
-
Pass the residue through a short pad of silica gel (eluent: EtOAc/Hexane) to remove the metal catalyst.
-
Validation: Determine conversion via 1H NMR. Determine enantiomeric excess (
) using HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).
-
References
-
Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic Asymmetric Hydrogenation of N-Boc-pyrroles. Journal of the American Chemical Society, 130(3), 808-809.
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions.[2][5] Angewandte Chemie International Edition, 46(48), 9140-9143.
-
Hussain, S., Leipold, F., Man, H., Wells, E., France, S. P., Mulholland, K. R., ... & Turner, N. J. (2015).[6] An enantioselective imine reductase for the asymmetric synthesis of pyrrolidines.[2] ChemCatChem, 7(4), 579-583.
-
Zhou, Y. G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 44(6), 552-562.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
